Epirubicin
描述
属性
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJSUZBOXZQNB-VTZDEGQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56390-09-1 (hydrochloride) | |
| Record name | Epirubicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056420452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022987 | |
| Record name | Epirubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epirubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.18e+00 g/L | |
| Record name | Epirubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epirubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56420-45-2 | |
| Record name | Epirubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56420-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epirubicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056420452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epirubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epirubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPIRUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8479ZZ5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPIRUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6962 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Epirubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
344.53 °C | |
| Record name | Epirubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epirubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Epirubicin and its Effect on DNA Topoisomerase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular interactions between the anthracycline chemotherapeutic agent, epirubicin, and its primary cellular target, DNA topoisomerase II. It details the mechanism of action, cellular consequences, relevant experimental protocols for its study, and clinical data related to its efficacy.
Core Mechanism of Action: Stabilizing the Cleavage Complex
This compound exerts its cytotoxic effects primarily by acting as a "topoisomerase poison."[1][2][3] It disrupts the normal catalytic cycle of DNA topoisomerase II, an essential enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation.[4][5][6]
The canonical function of topoisomerase II involves creating transient, enzyme-linked double-strand breaks in the DNA backbone. This allows another segment of the DNA duplex to pass through the break, thereby resolving DNA tangles and supercoils.[6][7] The enzyme then re-ligates the broken DNA strands.
This compound's intervention occurs through a multi-step process:
-
DNA Intercalation: The planar ring structure of this compound inserts itself between DNA base pairs.[8][9]
-
Ternary Complex Formation: This intercalation facilitates the formation of a stable ternary complex, consisting of this compound, DNA, and the topoisomerase II enzyme.[10][11]
-
Inhibition of Re-ligation: By binding at the interface of the enzyme-DNA complex, this compound prevents the re-ligation step of the catalytic cycle.[3][11] This traps the topoisomerase II enzyme in a state where it is covalently bound to the 5' ends of the cleaved DNA.[1][2]
This stabilization of the "cleavage complex" transforms a transient enzymatic intermediate into a permanent DNA lesion.[2] When a replication fork encounters this complex, the double-strand break becomes irreversible, triggering a cascade of cellular responses that ultimately lead to apoptotic cell death.[9][11] this compound's activity is most pronounced during the S and G2 phases of the cell cycle, when topoisomerase II activity is highest.[9][12]
Quantitative Data from Clinical Investigations
The efficacy of this compound, often in combination regimens, has been quantified in numerous clinical trials, particularly in the context of breast cancer. The data highlights dose-dependent responses and compares this compound-containing regimens with standard therapies.
Table 1: Adjuvant Therapy for Node-Positive Breast Cancer
| Regimen | Patient Group | Metric | Result | Source |
|---|---|---|---|---|
| FEC 100 (Fluorouracil, this compound 100mg, Cyclophosphamide) | Premenopausal, node-positive | 5-Year Relapse-Free Survival | Higher than FEC 50 | [9] |
| FEC 100 | Premenopausal, node-positive | 5-Year Overall Survival | Higher than FEC 50 | [9] |
| FEC (vs. CMF) | Premenopausal, node-positive | Relapse-Free & Overall Survival | Significant gains for FEC | [13] |
| This compound + Tamoxifen | Postmenopausal, node-positive, hormone receptor-positive | 5-Year Relapse-Free Survival | Significantly increased vs. Tamoxifen alone |[13] |
Table 2: Treatment of Metastatic Breast Cancer
| Regimen Comparison | Metric | Result | Source |
|---|---|---|---|
| FEC (vs. FAC - Doxorubicin-containing) | Therapeutic Efficacy | Therapeutically equivalent | [13] |
| This compound Monotherapy (vs. Doxorubicin Monotherapy) | Therapeutic Efficacy | Therapeutically equivalent |[9] |
Table 3: High-Dose this compound in Previously Treated Lymphoma
| Dose Level | Metric | Result | Source |
|---|---|---|---|
| 120, 150, 180 mg/m² | Overall Response Rate | 58% (2 Complete, 9 Partial Responses) | [14] |
| 120, 150, 180 mg/m² | Median Response Duration | 5 months | [14] |
| 180 mg/m² | Dose-Limiting Toxicity | Lack of hematological recovery by day 21 |[14] |
Note: CMF = Cyclophosphamide, Methotrexate, Fluorouracil; FAC = Fluorouracil, Doxorubicin, Cyclophosphamide.
Experimental Protocols
The study of topoisomerase II poisons like this compound relies on specific in vitro assays to measure enzymatic activity and inhibition.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA networks, a function unique to this class of enzymes.[4][5] Kinetoplast DNA (kDNA), a network of interlocked minicircles from trypanosomes, is the standard substrate.[4][5]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, approximately 200 ng of kDNA substrate, and distilled water to a final volume of 20 µl (minus the enzyme volume).[5] Place tubes on ice.
-
Inhibitor Addition (Optional): Add the experimental agent (e.g., this compound) dissolved in an appropriate solvent. Include a solvent-only control.
-
Enzyme Addition: Add purified topoisomerase II enzyme or a nuclear cell extract to the reaction mixture.[4][5] For purified enzyme, 1-5 units is a typical starting point; for extracts, a range of 0.1 to 5.0 µg of total protein is recommended.[5]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[4][5]
-
Termination: Stop the reaction by adding 5 µl of 5x loading dye (containing a protein denaturant like SDS and a tracking dye).[4][5]
-
Electrophoresis: Load the samples onto a 0.8% - 1% agarose gel, with or without ethidium bromide.[4][15] Run the gel at 5-10 V/cm for 2-3 hours.[4]
-
Visualization: Stain the gel with ethidium bromide (if not already in the gel), destain with water, and visualize the DNA bands using a UV transilluminator.[4][5]
Interpretation:
-
No Enzyme/Inactive Enzyme: kDNA remains as a large, interlocked network that cannot enter the agarose gel and stays in the loading well.
-
Active Enzyme: Topoisomerase II decatenates the kDNA into individual minicircles (nicked or supercoiled), which migrate into the gel as distinct bands.[15]
-
With Inhibitor (e.g., this compound): The decatenation activity is reduced or abolished, resulting in less minicircle product and more kDNA remaining in the well, depending on the inhibitor concentration.
Topoisomerase II DNA Cleavage Assay
This assay is designed to detect the formation of the stabilized cleavage complex, the hallmark of a topoisomerase II poison.[16]
Methodology:
-
Reaction Setup: Incubate purified topoisomerase IIα enzyme with supercoiled plasmid DNA (e.g., pBR322) in a cleavage assay buffer.[16][17] The reaction is typically performed in a 30 µl volume.[16]
-
Drug Addition: Add the test compound (this compound) to the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.[16]
-
Denaturation: Add SDS (to a final concentration of ~0.2%) to denature the topoisomerase II enzyme. This traps the covalent bond between the enzyme and the DNA.
-
Proteolysis: Add Proteinase K and incubate for a further 30 minutes at 37-45°C to digest the enzyme, leaving a peptide covalently attached to the DNA ends.[16][17]
-
Termination and Loading: Stop the reaction and add loading dye.[16]
-
Electrophoresis: Electrophorese the samples on an agarose gel (e.g., 1.5%) containing ethidium bromide.[17]
-
Visualization: Visualize the DNA bands under UV light.[17]
Interpretation:
-
No Drug/Catalytic Inhibitor: The plasmid DNA will be mostly in its supercoiled form, with some relaxed forms if the enzyme has some relaxation activity.
-
With this compound (Poison): The stabilization of the cleavage complex, followed by denaturation and digestion of the enzyme, results in a linearized form of the plasmid DNA. The intensity of the linear DNA band is proportional to the amount of cleavage complex formed.
Mechanisms of Resistance to this compound
The clinical efficacy of this compound can be limited by the development of drug resistance in cancer cells. Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively pump this compound out of the cell, reducing its intracellular concentration.[18]
-
Altered Topoisomerase II: Mutations in the TOP2A gene or decreased expression of the topoisomerase II enzyme can reduce the drug's target, thereby conferring resistance.
-
Enhanced Antioxidant Defenses: this compound can generate reactive oxygen species (ROS).[8] Resistant cells may exhibit increased activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which neutralize these damaging free radicals.[19]
-
Distinct Metabolic Adaptations: Studies have shown that resistance to different anthracyclines can be linked to specific metabolic dependencies. For instance, this compound resistance has been tied to enhanced mitochondrial bioenergetic capacity, whereas doxorubicin resistance is more linked to glutathione metabolism.[20]
Conclusion
This compound is a potent antineoplastic agent whose primary mechanism of action is the poisoning of DNA topoisomerase II. By intercalating into DNA and stabilizing the enzyme-DNA cleavage complex, it induces irreversible double-strand breaks that trigger apoptosis. Its clinical effectiveness, particularly in breast cancer, is well-documented, with dose-intensity being a critical factor for efficacy. Understanding the detailed molecular interactions, the methods used to assay its activity, and the mechanisms by which cancer cells evade its effects is crucial for optimizing its use in current therapeutic regimens and for the development of novel strategies to overcome drug resistance.
References
- 1. DNA Topoisomerases: As target for anti-cancer drugs - Indian J Pharm Pharmacol [ijpp.org.in]
- 2. embopress.org [embopress.org]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. researchgate.net [researchgate.net]
- 8. HealthTree Foundation for B-Cell Prolymphocytic Leukemia, this compound Treatment Details [healthtree.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Base mutation analysis of topoisomerase II-idarubicin-DNA ternary complex formation. Evidence for enzyme subunit cooperativity in DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cphi-online.com [cphi-online.com]
- 13. This compound: a review of its efficacy as adjuvant therapy and in the treatment of metastatic disease in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 16. inspiralis.com [inspiralis.com]
- 17. 4.5. Topoisomerase II Cleavage Complex Assay [bio-protocol.org]
- 18. Resistant mechanisms of anthracyclines--pirarubicin might partly break through the P-glycoprotein-mediated drug-resistance of human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combined effect of this compound and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resistance to different anthracycline chemotherapeutics elicits distinct and actionable primary metabolic dependencies in breast cancer | eLife [elifesciences.org]
Role of Epirubicin in inducing apoptosis vs. necrosis
An In-depth Technical Guide on the Core Mechanisms of Epirubicin-Induced Cell Death: Apoptosis vs. Necrosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a potent anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a variety of malignancies, including breast and gastric cancers.[1] Its cytotoxic efficacy stems from a multi-faceted mechanism of action that primarily involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2] These actions culminate in the induction of cell cycle arrest and, ultimately, cell death. This technical guide provides a comprehensive examination of the molecular pathways through which this compound induces the two main forms of cell death: apoptosis and necrosis. We will dissect the signaling cascades, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the core mechanisms to offer a clear and detailed understanding for research and drug development professionals.
Core Mechanisms of this compound Cytotoxicity
This compound's anti-cancer activity is initiated through several simultaneous actions at the molecular level:
-
DNA Intercalation: this compound's planar ring structure inserts itself between DNA base pairs, distorting the helical structure.[1][2] This physical disruption interferes with DNA replication and transcription processes, which are critical for rapidly dividing cancer cells.[1]
-
Topoisomerase II Inhibition: The drug stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[1][3] This leads to the accumulation of irreversible double-strand breaks, a potent trigger for cell death pathways.[1][2]
-
Generation of Reactive Oxygen Species (ROS): this compound undergoes redox cycling, a process that generates cytotoxic free radicals like superoxide anions and hydrogen peroxide.[1][4] This surge in ROS induces significant oxidative stress, leading to damage of cellular components including DNA, lipids, and proteins, further contributing to its cytotoxic effects.[1][5]
These primary insults trigger a cascade of downstream signaling events that commit the cell to either a programmed, orderly demise (apoptosis) or a more chaotic, inflammatory death (necrosis).
This compound-Induced Apoptosis: A Programmed Demise
Apoptosis is the predominant mode of cell death induced by this compound at therapeutic concentrations. This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis, primarily initiated by intracellular stress such as DNA damage and high ROS levels.[4][6]
-
Sensing and Signal Transduction: DNA damage activates sensor proteins, leading to the stabilization and activation of the p53 tumor suppressor protein.[4][8][9] Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family.[10][11]
-
Bcl-2 Family Regulation: this compound shifts the balance of Bcl-2 family proteins towards apoptosis. It causes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6][7][12]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins, particularly Bax, translocate to the mitochondria and form pores in the outer mitochondrial membrane.[6][13] This disrupts the mitochondrial membrane potential (ΔΨm).[4][7]
-
Apoptosome Formation and Caspase Activation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.[6][14] Cytosolic cytochrome c binds to Apaf-1, leading to the assembly of the "apoptosome," which recruits and activates caspase-9.[6][7]
-
Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3, which orchestrates the systematic dismantling of the cell.[6][7][14]
Caption: Intrinsic apoptotic pathway induced by this compound.
The Extrinsic (Death Receptor) Pathway
This compound can also trigger apoptosis via the extrinsic pathway by influencing cell surface death receptors.[6][7]
-
Death Receptor Upregulation: Treatment with this compound can increase the expression of death receptors like Fas and their corresponding ligands (e.g., FasL) on the cell surface.[6][15]
-
DISC Formation: Ligand binding to the death receptor initiates the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), forming the Death-Inducing Signaling Complex (DISC).[6][7]
-
Initiator Caspase Activation: The DISC facilitates the dimerization and auto-activation of an initiator caspase, typically caspase-8.[6][16]
-
Execution Phase: Activated caspase-8 can then proceed via two routes:
-
Direct Activation: It can directly cleave and activate the effector caspase-3.[16]
-
Crosstalk with Intrinsic Pathway: It can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to promote Bax/Bak activation and cytochrome c release, thus amplifying the apoptotic signal through the intrinsic pathway.
-
Notably, studies have shown that this compound can enhance the apoptotic effects of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) by promoting the clustering of death receptors DR4 and DR5 in lipid rafts on the cell membrane.[16]
Caption: Extrinsic apoptotic pathway activated by this compound.
This compound-Induced Necrosis: Uncontrolled Cell Lysis
While apoptosis is the primary mechanism, this compound can induce necrosis, particularly at higher concentrations or under conditions of severe cellular stress.[5] Necrosis is a passive, unregulated form of cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response.
The primary driver of this compound-induced necrosis is overwhelming oxidative stress.[1] The massive generation of ROS can lead to:
-
Lipid Peroxidation: Extensive damage to lipids in the cell membrane, leading to a loss of membrane integrity.
-
Mitochondrial Collapse: Severe mitochondrial damage can deplete cellular ATP stores, preventing the energy-dependent process of apoptosis and forcing the cell into necrosis.
-
Secondary Necrosis: Cells that have undergone apoptosis but are not efficiently cleared by phagocytes will eventually undergo secondary necrosis, losing their membrane integrity.[17]
Quantitative Data Presentation
The cellular response to this compound is highly dependent on the cell type and drug concentration.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
| Cell Line | Cancer Type | IC50 Value | Reference |
| U-87 | Glioblastoma | 6.3 µM | [18] |
| SIM-A9 | Microglia | 1.0 µM | [4] |
| 4T1 | Breast Cancer | 5.0 µM | [4] |
| MCF-7 WT | Breast Cancer (Wild-Type) | - | [19] |
| MCF-7 EPI(R) | Breast Cancer (Resistant) | 400-fold > WT | [19] |
| MDA-MB-231 | Breast Cancer | Varies (see source) | [20][21] |
| ZR75-1 | Breast Cancer | Varies (see source) | [20][21] |
Note: IC50 values can vary significantly based on experimental conditions (e.g., exposure time).
Table 2: this compound's Effect on Cell Death Modality
This table summarizes findings on the type of cell death induced by this compound.
| Cell Line | Concentration | Time | Key Observation | Reference |
| MGC803 (Gastric) | 1.18 µg/ml (IC50) | 24 h | Marked increase in apoptosis rate when combined with TRAIL. | [16] |
| SIM-A9 (Microglia) | CC50 (1.0 µM) | 24 h | High levels of apoptosis detected. | [4][8] |
| 4T1 (Breast) | CC50 (5.0 µM) | 24 h | Significant DNA degradation, a feature of apoptosis. | [4] |
| Osteoblasts | 0.1 - 1.0 µM | 24 h | Apoptosis induced via both extrinsic and intrinsic pathways. | [6][7] |
| MCF-7 (Breast) | 0.8 - 1.5 µM | 36 h | No significant increase in apoptotic rate was observed in one study, suggesting cell cycle arrest as the primary outcome at these conditions. | [22] |
Experimental Protocols
Accurate assessment of apoptosis versus necrosis is critical. Below are standardized methodologies for key assays.
Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture cells to the desired confluence and induce cell death with this compound for the specified time. Include negative (untreated) and positive controls.
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold 1x PBS.
-
Centrifuge at 300-400 x g for 5-10 minutes and discard the supernatant.[23]
-
-
Staining:
-
Incubation & Analysis:
-
Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Primarily necrotic cells (rare).
-
Protocol: Colorimetric Caspase Activity Assay (Caspase-3, -8, -9)
This assay quantifies the activity of key apoptotic proteases.
-
Lysate Preparation:
-
Treat, harvest, and wash cells as described previously.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the lysate.
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add 2x Reaction Buffer containing DTT.
-
Add the appropriate 4mM caspase substrate (e.g., DEVD-pNA for Caspase-3, IETD-pNA for Caspase-8, LEHD-pNA for Caspase-9).
-
-
Incubation & Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase activity.
-
Protocol: Western Blot for Apoptotic Proteins
This technique measures the relative abundance of key proteins.
-
Protein Extraction & Quantification: Prepare cell lysates as described for the caspase assay. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Caption: Experimental workflow for assessing this compound-induced cell death.
Conclusion
This compound is a powerful cytotoxic agent that primarily induces apoptosis in cancer cells through the coordinated activation of both the intrinsic and extrinsic pathways. The process is initiated by DNA damage, topoisomerase II inhibition, and the generation of ROS, which converge on mitochondria and death receptor signaling cascades to activate the caspase family of proteases. While apoptosis is the dominant outcome, high drug concentrations or overwhelming oxidative stress can shift the balance towards necrotic cell death. A thorough understanding of these distinct, yet interconnected, cell death mechanisms is paramount for optimizing therapeutic strategies, overcoming drug resistance, and developing novel combination therapies in oncology.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cyclophosphamide and this compound induce high apoptosis in microglia cells while this compound provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aclarubicin-induced ROS generation and collapse of mitochondrial membrane potential in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclophosphamide and this compound induce high apoptosis in microglia cells while this compound provokes DNA damage and microglial activation at sub-lethal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Frontiers | Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]
- 12. Reactive oxygen species mediate doxorubicin induced p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound enhances TRAIL-induced apoptosis in gastric cancer cells by promoting death receptor clustering in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Combined effect of this compound and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 22. e-century.us [e-century.us]
- 23. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kumc.edu [kumc.edu]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Epirubicin's Impact on Cell Cycle Progression in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms by which the anthracycline chemotherapeutic agent, epirubicin, modulates cell cycle progression in cancer cells. This compound is a cornerstone of many chemotherapy regimens, and its efficacy is intrinsically linked to its ability to induce cell cycle arrest and apoptosis. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its effects, and detailed experimental protocols for studying its impact.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach. Its primary mechanism involves the inhibition of DNA topoisomerase II.[1] By intercalating into DNA strands, this compound stabilizes the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands following double-strand breaks.[1] This leads to the accumulation of DNA damage, which in turn activates cell cycle checkpoints.[2] this compound's activity is not cell cycle phase-specific, but it demonstrates maximal cell kill in the S and G2 phases.[3]
Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution
The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| MCF-7 | Breast Cancer | 0.8 µM | 48 hours | Increased (statistically significant) | Not specified | Not specified | [4] |
| MCF-7 | Breast Cancer | 1.5 µM | 48 hours | Increased (statistically significant) | Not specified | Not specified | [4] |
| T47D | Breast Cancer | Not specified | Not specified | Increased | Not specified | Not specified | [4] |
| SK-BR-3 | Breast Cancer | 50 nM | 24 hours | No significant change | Blocked in late S | Blocked in G2 | [3] |
| Ovarian Somatic Cells | Ovarian | 0.5 µM | 24 hours | Not specified | Not specified | Not specified | [5] |
| PC-3 | Prostate Cancer | Not specified | 72 hours | Not specified | Not specified | G2/M arrest observed | [6] |
Signaling Pathways
This compound-induced cell cycle arrest is primarily mediated by two key signaling pathways: the p53-p21 pathway leading to G1 arrest and the ATM/ATR-Chk1/Chk2 pathway leading to G2/M arrest.
G1 Arrest Signaling Pathway
In cancer cells with wild-type p53, DNA damage induced by this compound can lead to the activation of the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the expression of p21WAF1/CIP1, a cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes, which are essential for the G1/S transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S phase entry and leading to a G1 phase arrest.
This compound-induced G1 cell cycle arrest pathway.
G2/M Arrest Signaling Pathway
The accumulation of DNA double-strand breaks caused by this compound's inhibition of topoisomerase II activates the DNA damage response (DDR) pathway. The sensor proteins ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of DNA damage and activated.[7] These kinases then phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[8] Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases.[7] Inactivated Cdc25 is unable to remove the inhibitory phosphates from Cyclin B1/Cdc2 (CDK1) complexes. The persistence of inhibitory phosphorylation on Cdc2 prevents its activation and the subsequent entry into mitosis, resulting in a G2/M phase arrest.[3]
This compound-induced G2/M cell cycle arrest pathway.
Experimental Protocols
Cell Synchronization (Double Thymidine Block)
To study the effects of this compound on specific phases of the cell cycle, synchronization of the cell population is often necessary. The double thymidine block method is commonly used to arrest cells at the G1/S boundary.
-
First Thymidine Block: Culture cells to 30-40% confluency. Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add fresh complete medium. Incubate for 9-10 hours.
-
Second Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 15-17 hours.
-
Release into Synchronized Cycle: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh complete medium. Cells will now progress through the cell cycle in a synchronized manner. Samples can be collected at various time points for analysis of different cell cycle phases.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to quantify the percentage of cells in different phases of the cell cycle based on their DNA content.
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound at various concentrations and for different durations.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting for Cell Cycle Regulatory Proteins
Western blotting is used to detect the expression levels of key cell cycle regulatory proteins, such as Cyclin B1 and Cdc2, following this compound treatment.
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1 (e.g., 1:1000 dilution) and Cdc2 (e.g., 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Experimental Workflow for Investigating this compound's Effect on Cell Cycle
The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on the cell cycle of a cancer cell line.
Typical experimental workflow for studying this compound's effects.
References
- 1. cdc2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated cell cycle checkpoints in this compound-treated breast cancer cells studied by BrdUrd-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Distinct effects of this compound, cisplatin and cyclophosphamide on ovarian somatic cells of prepuberal ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProstaCaid induces G2/M cell cycle arrest and apoptosis in human and mouse androgen-dependent and-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Genotoxicity of Epirubicin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Epirubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a variety of cancers, including breast and gastric cancers. Its therapeutic efficacy is intrinsically linked to its ability to induce DNA damage in rapidly proliferating cancer cells. However, this same mechanism raises significant concerns regarding its genotoxicity in non-tumor cells, which can lead to severe side effects and an increased risk of secondary malignancies. This technical guide provides a comprehensive investigation into the genotoxicity of this compound and its derivatives. It details the molecular mechanisms of action, presents standardized experimental protocols for genotoxicity assessment, summarizes key quantitative data from preclinical studies, and visualizes the critical signaling pathways and experimental workflows involved.
Mechanisms of this compound-Induced Genotoxicity
This compound exerts its cytotoxic and genotoxic effects through a multi-faceted approach, primarily targeting the nuclear DNA of cells. The core mechanisms are interconnected and collectively contribute to significant genetic instability.
-
Inhibition of Topoisomerase II: this compound's primary mechanism involves poisoning DNA topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2][3] The drug intercalates into DNA and stabilizes the transient topoisomerase II-DNA covalent complex, which prevents the enzyme from re-ligating the DNA strands after creating double-strand breaks (DSBs).[1][3][4] The accumulation of these irreversible DSBs triggers DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.[3]
-
DNA Intercalation: The planar ring structure of this compound allows it to slip between the base pairs of the DNA double helix.[3][4] This intercalation physically distorts the DNA structure, interfering with the processes of DNA replication and RNA transcription, thereby inhibiting the synthesis of essential macromolecules.[3]
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, a process that generates cytotoxic free radicals, such as superoxide anions and hydrogen peroxide.[3] These reactive oxygen species (ROS) induce oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA.[3][5] Oxidative DNA damage manifests as base modifications and single-strand breaks, further contributing to the drug's genotoxic profile.[6]
-
Clastogenic and Aneugenic Effects: The consequence of this compound's interaction with DNA is the induction of both structural and numerical chromosomal aberrations.
-
Clastogenicity: The drug's ability to cause DSBs results in chromosome breakage.[7]
-
Aneugenicity: By interfering with topoisomerase II, which is crucial for the proper segregation of sister chromatids during mitosis, this compound can lead to chromosome missegregation, resulting in daughter cells with an abnormal number of chromosomes (aneuploidy).[1][7]
-
Quantitative Genotoxicity Data
The following tables summarize quantitative data from various preclinical studies assessing the genotoxicity of this compound.
Table 1: In Vivo Micronucleus Assay with this compound in Mouse Bone Marrow
| Dose (mg/kg) | Frequency of Micronucleated Polychromatic Erythrocytes (MNPCEs) | PCE/NCE Ratio | Cytotoxicity | Reference |
|---|---|---|---|---|
| 3 | Significant increase vs. control | Not specified | Not specified | [1] |
| 4 | Significant increase vs. control | Significant decrease | Cytotoxic | [2][8] |
| 6 | Peak increase vs. control | Significant decrease | Cytotoxic | [1][2][8] |
| 8 | Significant increase (lower than 6 mg/kg) | Significant decrease | Cytotoxic | [2][8] |
| 10 | Significant increase (lower than 6 & 8 mg/kg) | Significant decrease | Highly Cytotoxic | [2][8] |
| 12 | Significant increase (lower than 6 mg/kg) | Significant decrease | Highly Cytotoxic | [1] |
Note: PCE/NCE (Polychromatic Erythrocyte/Normochromatic Erythrocyte) ratio is an indicator of bone marrow proliferation; a decrease signifies cytotoxicity.
Table 2: In Vitro Genotoxicity of Anthracyclines
| Assay | Drug | Cell Type | Observation | Reference |
|---|---|---|---|---|
| Chromosomal Aberration | This compound | Chinese Hamster Cells | Induction of structural and numerical aberrations | [1] |
| Chromosomal Aberration | Doxorubicin, Idarubicin | Human Lymphocytes | Dose-dependent increase in aberrations (breaks, deletions, exchanges) | [7] |
| Micronucleus Assay | Doxorubicin, Idarubicin | Human Lymphocytes | Statistically significant, dose-dependent increase in micronucleus frequency | [7] |
| γ-H2AX Quantification | This compound, Doxorubicin | HepG2 Cells | Induced almost the same level of γ-H2AX at equimolar concentrations | [9] |
Note: γ-H2AX is a biomarker for DNA double-strand breaks.
Experimental Protocols for Genotoxicity Assessment
Standardized assays are crucial for evaluating the genotoxic potential of this compound derivatives.
Micronucleus Assay (In Vivo)
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Objective: To assess the clastogenic and aneugenic potential of a test compound in the bone marrow erythrocytes of mice.
-
Procedure:
-
Dosing: Administer the test compound (e.g., this compound at doses of 4, 6, 8, and 10 mg/kg) via intraperitoneal injection. A negative control (vehicle) and a positive control (known mutagen) are run in parallel.[2][8][10]
-
Sample Collection: Sacrifice animals at various time points after treatment (e.g., 18, 24, 36, and 48 hours) to capture the peak of micronuclei formation.[10]
-
Cell Harvesting: Aspirate bone marrow from the femurs using fetal calf serum.[10]
-
Slide Preparation: Centrifuge the cell suspension, resuspend the pellet, and prepare smears on clean glass slides.[10]
-
Staining: Air-dry the slides and stain with a solution such as May-Gruenwald followed by Giemsa to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.[10]
-
Scoring: Using a light microscope, score at least 1000 PCEs per animal for the presence of micronuclei. Simultaneously, determine the ratio of PCEs to NCEs to assess bone marrow cytotoxicity.[10]
-
Data Analysis: Compare the frequency of MNPCEs in treated groups to the negative control group using appropriate statistical tests. A significant increase indicates genotoxicity.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.
-
Objective: To quantify DNA damage in cells exposed to a test compound.
-
Procedure:
-
Cell Preparation: Treat the chosen cells (e.g., human lymphocytes, sperm, or a specific cell line) with the this compound derivative at various concentrations and for defined periods.[11]
-
Slide Preparation: Embed the cell suspension in low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis buffer to dissolve cellular and nuclear membranes, leaving the DNA supercoils (nucleoids).
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply an electric field. DNA fragments, being negatively charged, migrate from the nucleoid towards the anode. The more damage, the more DNA migrates, forming a "comet tail".[11]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Examine the slides using a fluorescence microscope. Use imaging software to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.[12]
-
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to evaluate a compound's potential to induce gene mutations (mutagenicity).
-
Objective: To determine if a test compound can cause reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.[13][14]
-
Procedure:
-
Strain Selection: Use several bacterial strains (e.g., TA98, TA100, TA1535, TA1537) which are sensitive to different types of mutagens (frameshift vs. base-pair substitution).[15][16]
-
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix), to detect mutagens that require metabolic conversion.[13][15]
-
Exposure: In a test tube, combine the bacterial tester strain, the test compound at several concentrations, and either the S9 mix or a buffer.[13]
-
Plating: Add the mixture to a molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed) and pour it onto a minimal glucose agar plate.[14]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[14]
-
Scoring: Count the number of visible revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to form colonies.
-
Data Analysis: A dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control indicates a mutagenic compound.
-
Signaling Pathways and Visualizations
DNA Damage Response (DDR) Pathway
This compound-induced double-strand breaks activate a complex signaling network known as the DNA Damage Response (DDR). This pathway coordinates DNA repair, cell cycle arrest, and, if necessary, apoptosis.
Caption: this compound-induced DNA Damage Response (DDR) pathway.
Experimental Workflow Visualizations
Caption: Workflow for the In Vivo Micronucleus Assay.
References
- 1. Aneugenic Effects of this compound in Somatic and Germinal Cells of Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cyclophosphamide and this compound induce high apoptosis in microglia cells while this compound provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced oxidative DNA damage and evidence for its repair in lymphocytes of cancer patients who are undergoing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromosomal aberration and micronucleus studies of two topoisomerase (II) targeting anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic effect of this compound in mouse bone marrow in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parallel evaluation of doxorubicin-induced genetic damage in human lymphocytes and sperm using the comet assay and spectral karyotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Methodological & Application
Application Notes and Protocols: Epirubicin Treatment in 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers.[1][2] This increased physiological relevance is crucial for preclinical drug screening and understanding mechanisms of drug resistance. Epirubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent for various cancers, including breast and ovarian cancer.[3][4] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of cytotoxic free radicals, ultimately leading to the inhibition of DNA and RNA synthesis and cell death.[3][5][6]
This document provides a detailed protocol for the treatment of 3D cancer cell spheroids with this compound, outlining methods for spheroid formation, drug administration, and subsequent analysis of cell viability and treatment efficacy.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-faceted attack on cancer cells. It intercalates into the DNA strands, distorting the helical structure and thereby inhibiting DNA and RNA synthesis.[3][6] A critical aspect of its function is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the complex between topoisomerase II and DNA, this compound leads to irreversible DNA strand breaks.[3][6] Furthermore, this compound can generate reactive oxygen species (ROS), which cause damage to DNA, proteins, and cell membranes.[6]
Caption: Mechanism of action of this compound leading to cancer cell death.
Experimental Protocols
Protocol 1: Cancer Cell Spheroid Formation
This protocol describes the generation of uniform cancer cell spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well or 384-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in standard tissue culture flasks to 70-80% confluency.[7]
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue staining. Cell viability should be >90%.[7][8]
-
Dilute the cell suspension to the desired seeding density. The optimal seeding density depends on the cell line and should be determined empirically (typically ranging from 1,000 to 10,000 cells per well for a 96-well plate).[9]
-
Carefully dispense the cell suspension into the wells of the ULA plate. Avoid touching the bottom of the wells with the pipette tip.[7]
-
Centrifuge the plate at a low speed (e.g., 250 x g for 5-10 minutes) to facilitate cell aggregation at the bottom of the wells.[10]
-
Incubate the plate in a humidified incubator. Spheroid formation can take from 24 hours to several days, depending on the cell line.[7][10]
-
Monitor spheroid formation daily using a light microscope.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed cancer cell spheroids in ULA plates
-
This compound hydrochloride
-
Complete cell culture medium
-
Serological pipettes and multichannel pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and store it according to the manufacturer's instructions.
-
On the day of the experiment, prepare a series of this compound dilutions in complete culture medium to achieve the desired final concentrations.
-
Carefully remove approximately half of the culture medium from each well containing a spheroid. Be cautious not to aspirate the spheroids.
-
Gently add an equal volume of the this compound-containing medium (or fresh medium for untreated controls) to each well.
-
Return the plate to the humidified incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream analysis, such as viability assays or imaging.
Caption: Experimental workflow for this compound treatment of 3D spheroids.
Protocol 3: Cell Viability Assessment (ATP Assay)
This protocol describes the use of a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D) to determine cell viability in spheroids.
Materials:
-
This compound-treated spheroids in ULA plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled multiwell plates suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the ULA plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Carefully transfer the spheroids and a portion of the surrounding medium to an opaque-walled plate.
-
Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of medium in each well.[9]
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[9][11]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the untreated control spheroids.
Protocol 4: Live/Dead Staining and Imaging
This protocol allows for the visualization of viable and dead cells within the spheroid structure.
Materials:
-
This compound-treated spheroids in ULA plates
-
Live/Dead staining solution (e.g., Calcein-AM and Propidium Iodide (PI) in PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Prepare a working solution of Calcein-AM (stains live cells green) and PI (stains dead cells red) in PBS or culture medium.
-
Carefully remove a portion of the medium from the wells and replace it with the staining solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Acquire images, potentially as Z-stacks, to visualize the distribution of live and dead cells throughout the spheroid.[8]
Data Presentation
Table 1: Comparative IC50 Values of this compound in 2D vs. 3D Cell Cultures
| Cell Line | Culture Condition | This compound IC50 (µM) | Reference |
| TNBC Cell Lines | 2D | Generally lower | [1] |
| 3D | Significantly higher | [1] | |
| Breast Cancer Cell Lines | 2D | Lower | [12] |
| (MCF-7, MDA-MB-231, BT-474) | 3D | Higher (cell line dependent) | [12] |
Note: Specific IC50 values can vary significantly based on the cell line, spheroid size, treatment duration, and viability assay used. Studies consistently show that cells grown in 3D cultures exhibit increased resistance to chemotherapeutic agents, including this compound, as reflected by higher IC50 values compared to 2D cultures.[1][12]
Table 2: Spheroid Metrics for Efficacy Assessment
| Metric | Description | Method of Measurement |
| Spheroid Diameter/Volume | Change in spheroid size over the course of treatment. | Brightfield microscopy and image analysis software. |
| Spheroid Circularity | A measure of the roundness of the spheroid, which can indicate disintegration. | Image analysis software. |
| Viable Cell Area | The area within the spheroid stained by viability dyes (e.g., Calcein-AM). | Fluorescence microscopy and image analysis. |
| Dead Cell Area | The area within the spheroid stained by cell death markers (e.g., Propidium Iodide). | Fluorescence microscopy and image analysis. |
Signaling Pathways in 3D Culture and this compound Treatment
The transition from 2D to 3D culture can significantly alter intracellular signaling pathways, contributing to changes in drug sensitivity. For instance, some studies report a shift from PI3K/AKT to MAPK signaling in 3D cultures of breast cancer cells.[13] this compound treatment itself can modulate various signaling cascades. One study has suggested that this compound may enhance the anti-cancer effects of radiation by downregulating the JAK/STAT1 pathway in hepatocellular carcinoma.[14] Understanding these alterations is key to interpreting drug responses in 3D models.
Caption: Altered signaling pathways in 3D culture and with this compound treatment.
Conclusion
The protocols and data presented here provide a framework for researchers to effectively utilize 3D spheroid models for the evaluation of this compound's anti-cancer activity. By adopting these more physiologically relevant models, scientists can gain deeper insights into drug efficacy, resistance mechanisms, and the complex interplay between cancer cells and their microenvironment, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluation of chemotherapeutics in a three-dimensional breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Enhances the Anti-Cancer Effects of Radioactive 125I Seeds in Hepatocellular Carcinoma via Downregulation of the JAK/STAT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening of Epirubicin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing High-Content Screening (HCS) to quantitatively assess the efficacy of Epirubicin. This compound, an anthracycline antibiotic, is a widely used chemotherapeutic agent that exerts its cytotoxic effects primarily through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2] HCS allows for the simultaneous measurement of multiple phenotypic changes in individual cells, providing a detailed and quantitative understanding of a drug's mechanism of action.
This compound's Mechanism of Action: A Multi-faceted Approach to Cancer Cell Death
This compound's primary mechanisms of action include:
-
DNA Intercalation: this compound inserts itself between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA unwinding, which leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and lipids.
These actions collectively trigger cellular stress responses, culminating in cell cycle arrest, typically at the G0/G1 or G2/M phases, and the induction of apoptosis.[1][3]
Signaling Pathway of this compound-Induced Cell Death
The following diagram illustrates the key signaling events initiated by this compound, leading to apoptosis.
Caption: this compound-induced DNA damage activates ATM/ATR, leading to p53-mediated cell cycle arrest and apoptosis.
High-Content Screening Experimental Workflow
The following diagram outlines the general workflow for a multiplexed HCS assay to evaluate this compound's efficacy.
Caption: A streamlined workflow for HCS-based analysis of this compound's effects on cancer cells.
Detailed Protocols
Protocol 1: Multiplexed HCS Assay for Cell Viability, Apoptosis, and DNA Damage
This protocol enables the simultaneous quantification of cell number, apoptosis induction (via cleaved caspase-3), and DNA double-strand breaks (via γH2AX foci formation).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
This compound hydrochloride
-
384-well, black, clear-bottom microplates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibodies: Alexa Fluor 488-conjugated goat anti-rabbit IgG, Alexa Fluor 568-conjugated goat anti-mouse IgG
-
Hoechst 33342 nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 384-well microplate at a density that ensures they are in a logarithmic growth phase and will be sub-confluent at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the different concentrations of this compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Fixation and Permeabilization:
-
Gently aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with a cocktail of primary antibodies (anti-cleaved caspase-3 and anti-γH2AX) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a cocktail of corresponding Alexa Fluor-conjugated secondary antibodies and Hoechst 33342 diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Add PBS to the wells for imaging.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue), Alexa Fluor 488 (green), and Alexa Fluor 568 (red).
-
Image Analysis: Use image analysis software to:
-
Identify nuclei based on the Hoechst 33342 signal.
-
Quantify the number of cells per well (cell viability).
-
Measure the mean fluorescence intensity of cleaved caspase-3 in the cytoplasm of each cell (apoptosis).
-
Identify and count the number of γH2AX foci within each nucleus (DNA damage).
-
Protocol 2: HCS Assay for Cell Cycle Analysis
This protocol allows for the quantification of cell cycle distribution based on DNA content.
Materials:
-
Same as Protocol 1, excluding antibodies.
-
Propidium Iodide (PI) staining solution with RNase A.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Fixation:
-
Aspirate the medium and wash with PBS.
-
Fix the cells with ice-cold 70% ethanol for at least 1 hour at -20°C.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Add PI/RNase A staining solution to each well and incubate for 30 minutes at room temperature in the dark.
-
-
Image Acquisition: Acquire images using a high-content imager with appropriate filter sets for PI.
-
Image Analysis:
-
Identify nuclei and measure the integrated nuclear intensity of the PI signal for each cell.
-
Generate a histogram of the integrated nuclear intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Quantitative data from HCS assays should be summarized in tables for clear comparison of dose-dependent effects of this compound.
Table 1: this compound-Induced Changes in Cell Viability, Apoptosis, and DNA Damage
| This compound (µM) | Cell Count (% of Control) | Apoptotic Cells (%) | Average γH2AX Foci per Nucleus |
| 0 (Control) | 100 ± 5.2 | 3.1 ± 0.8 | 1.2 ± 0.3 |
| 0.1 | 85.3 ± 4.1 | 12.5 ± 2.1 | 8.7 ± 1.5 |
| 0.5 | 52.1 ± 3.5 | 35.8 ± 3.9 | 25.4 ± 3.1 |
| 1.0 | 28.7 ± 2.9 | 68.2 ± 5.6 | 42.1 ± 4.5 |
| 5.0 | 10.4 ± 1.8 | 85.1 ± 6.2 | 55.8 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: this compound-Induced Cell Cycle Arrest
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |
| 0.1 | 65.8 ± 4.2 | 20.1 ± 2.1 | 14.1 ± 1.8 |
| 0.5 | 40.1 ± 3.8 | 15.5 ± 1.9 | 44.4 ± 4.1 |
| 1.0 | 35.7 ± 3.2 | 10.2 ± 1.5 | 54.1 ± 4.8 |
| 5.0 | 30.5 ± 2.9 | 8.1 ± 1.2 | 61.4 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments. Note that in some cell lines, this compound can cause a G0/G1 arrest.[1]
Logical Relationship Diagram for Multiplexed HCS Data Analysis
The following diagram illustrates the logical connections between the different parameters measured in the multiplexed HCS assay.
Caption: Interplay of cellular events measured by HCS following this compound treatment.
By employing these high-content screening assays, researchers can obtain detailed, quantitative data on the cellular effects of this compound, facilitating a deeper understanding of its efficacy and mechanism of action in different cancer models. This information is crucial for both basic research and the development of more effective cancer therapies.
References
Application Notes and Protocols for In Vivo Imaging of Epirubicin Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for non-invasively tracking the biodistribution of Epirubicin, a potent anthracycline chemotherapeutic agent, in preclinical models. Understanding the in vivo fate of this compound is critical for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing off-target toxicity, particularly cardiotoxicity. The following sections detail two primary imaging modalities: Single Photon Emission Computed Tomography (SPECT) and Fluorescence Imaging, leveraging either radiolabeled this compound or its intrinsic fluorescence.
Introduction to In Vivo this compound Imaging
This compound is a cornerstone of various chemotherapy regimens, primarily for breast and ovarian cancers. Its therapeutic action is mainly attributed to its ability to intercalate with DNA, generate reactive oxygen species, and inhibit topoisomerase II, ultimately leading to cancer cell death[1][2][3][4]. However, its clinical utility is often limited by dose-dependent cardiotoxicity[5][6][7]. In vivo imaging techniques offer a powerful approach to visualize and quantify the distribution of this compound throughout the body, providing crucial insights into its accumulation in tumors versus healthy tissues like the heart. This allows for the development of targeted drug delivery systems and strategies to mitigate adverse effects.
Single Photon Emission Computed Tomography (SPECT) Imaging of ⁹⁹ᵐTc-Epirubicin
SPECT is a highly sensitive nuclear imaging technique that enables three-dimensional visualization of a radiolabeled tracer in vivo. By chelating this compound with a gamma-emitting radionuclide like Technetium-99m (⁹⁹ᵐTc), its biodistribution can be quantitatively assessed over time.
Quantitative Data Summary
The following table summarizes representative quantitative data from biodistribution studies of ⁹⁹ᵐTc-Epirubicin in murine models. Data is presented as the percentage of injected dose per gram of tissue (%ID/g).
| Organ/Tissue | %ID/g at 1-hour post-injection (Mean ± SD) | %ID/g at 4-hours post-injection (Mean ± SD) | Reference |
| Tumor | 3.58 ± 0.26 | 2.15 ± 0.18 | [8] |
| Blood | 5.12 ± 0.45 | 1.89 ± 0.21 | [8] |
| Heart | 1.21 ± 0.15 | 0.85 ± 0.11 | [8] |
| Liver | 15.23 ± 1.89 | 10.54 ± 1.32 | [8] |
| Kidneys | 8.98 ± 1.02 | 5.67 ± 0.78 | [8] |
| Lungs | 2.54 ± 0.31 | 1.43 ± 0.19 | [8] |
| Spleen | 1.89 ± 0.24 | 1.12 ± 0.15 | [8] |
| Muscle | 0.87 ± 0.11 | 0.54 ± 0.08 | [8] |
Experimental Protocol: SPECT Imaging of ⁹⁹ᵐTc-Epirubicin
This protocol outlines the key steps for radiolabeling this compound with ⁹⁹ᵐTc and performing in vivo SPECT imaging in a tumor-bearing mouse model.
Materials:
-
This compound Hydrochloride
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ascorbic acid
-
0.9% Saline solution
-
Syringes and needles
-
SPECT/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Tumor-bearing mice (e.g., with subcutaneously implanted breast cancer cells)
Protocol:
-
Radiolabeling of this compound with ⁹⁹ᵐTc:
-
Dissolve 0.3 mg of this compound in 1 ml of 0.9% saline.
-
In a sterile vial, add 13 µg of SnCl₂·2H₂O (as a reducing agent) to the this compound solution.
-
Add a small amount of ascorbic acid as a stabilizing agent.
-
Introduce approximately 370 MBq of Na⁹⁹ᵐTcO₄ to the vial.
-
Adjust the pH of the solution to 7.0.
-
Incubate the mixture at room temperature for 15 minutes[8].
-
Determine the radiochemical purity using thin-layer chromatography (TLC). A purity of >95% is desirable.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the imaging bed of the SPECT/CT scanner and maintain anesthesia throughout the imaging procedure.
-
Monitor the animal's vital signs (respiration, temperature) during the experiment.
-
-
Image Acquisition:
-
Administer the prepared ⁹⁹ᵐTc-Epirubicin solution (typically 100-200 µL, corresponding to ~18.5-37 MBq) via intravenous tail vein injection.
-
Acquire whole-body SPECT images at predefined time points (e.g., 1, 4, and 24 hours post-injection).
-
SPECT acquisition parameters should be optimized for ⁹⁹ᵐTc, typically using a low-energy, high-resolution collimator and an energy window centered at 140 keV.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis and Quantification:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) on the fused images corresponding to the tumor and major organs (heart, liver, kidneys, etc.).
-
Quantify the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g), using appropriate calibration factors.
-
Experimental Workflow: SPECT Imaging
Caption: Workflow for SPECT imaging of ⁹⁹ᵐTc-Epirubicin.
Fluorescence Imaging of this compound
This compound possesses intrinsic red autofluorescence, which can be harnessed for in vivo imaging without the need for external fluorescent labels[9]. This property allows for high-resolution optical imaging of its distribution at the tissue and cellular levels.
Qualitative and Semi-Quantitative Data
Fluorescence imaging provides valuable qualitative and semi-quantitative information on this compound localization. Studies have shown the accumulation of this compound's red fluorescence within the nuclei of tumor cells and cardiomyocytes in mice shortly after intravenous administration[9]. Quantitative analysis can be performed by measuring the fluorescence intensity in regions of interest.
| Tissue | Observation | Reference |
| Tumor (Breast Cancer Xenograft) | Red fluorescence localized within the nuclei of tumor cells. | [9] |
| Cardiac Muscle | Red fluorescence observed in the nuclei of cardiomyocytes. | [9] |
Experimental Protocol: In Vivo Fluorescence Imaging of this compound
This protocol describes the procedure for imaging the intrinsic fluorescence of this compound in a tumor-bearing mouse model.
Materials:
-
This compound Hydrochloride
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
-
Tumor-bearing mice
-
Saline solution
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse with isoflurane.
-
Place the mouse in the imaging chamber of the fluorescence imaging system. Maintain anesthesia and body temperature throughout the procedure.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image of the mouse before this compound administration to account for any background autofluorescence.
-
Administer this compound (e.g., 5-10 mg/kg) intravenously via the tail vein.
-
Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Use an appropriate excitation filter (e.g., ~480 nm) and emission filter (e.g., >580 nm) to capture the red fluorescence of this compound[9].
-
Acquire a corresponding brightfield or photographic image for anatomical reference.
-
-
Ex Vivo Imaging (Optional):
-
At the end of the in vivo imaging session, euthanize the mouse.
-
Excise the tumor and major organs (heart, liver, kidneys, etc.).
-
Arrange the tissues in the imaging chamber and acquire ex vivo fluorescence images to confirm and get a more detailed distribution of this compound.
-
-
Image Analysis:
-
Use the imaging system's software to overlay the fluorescence signal on the photographic image.
-
Draw regions of interest (ROIs) over the tumor and other tissues.
-
Quantify the average fluorescence intensity within each ROI.
-
Correct for background autofluorescence using the pre-injection images.
-
Express the data as radiant efficiency or another appropriate unit of fluorescence intensity.
-
Experimental Workflow: Fluorescence Imaging
Caption: Workflow for in vivo fluorescence imaging of this compound.
This compound's Mechanism of Action
Understanding the mechanism of action of this compound is crucial for interpreting the imaging data in the context of its therapeutic and toxic effects. The following diagram illustrates the key signaling pathways involved in this compound-induced cytotoxicity.
Caption: Mechanism of action of this compound leading to apoptosis.
Considerations for Nanoparticle-Based Delivery and Imaging
Encapsulating this compound into nanoparticles can alter its biodistribution, potentially increasing tumor accumulation and reducing cardiotoxicity[10][11][12]. The distribution of these nanoparticles can be tracked using various imaging modalities depending on the nanoparticle composition. For instance, iron oxide nanoparticles loaded with this compound can be imaged using Magnetic Resonance Imaging (MRI) to monitor their accumulation at the tumor site[13]. While this approach tracks the nanoparticle carrier rather than the free drug, it provides valuable information on the efficiency of the delivery system.
Conclusion
In vivo imaging techniques are indispensable tools for elucidating the pharmacokinetic and pharmacodynamic properties of this compound. SPECT imaging with ⁹⁹ᵐTc-Epirubicin offers sensitive and quantitative whole-body biodistribution data, while fluorescence imaging of this compound's intrinsic fluorescence provides high-resolution visualization of its accumulation in tissues and cells. These methods, coupled with a thorough understanding of this compound's mechanism of action, will continue to drive the development of safer and more effective cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Page loading... [guidechem.com]
- 5. Evaluation of this compound-induced cardiotoxicity by two-dimensional strain echocardiography in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of early this compound cardiotoxicity in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early detection of this compound-induced cardiotoxicity in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle-Encapsulated this compound Efficacy in the Inhibition of Growth of Orthotopic Ovarian Patient-Derived Xenograft in Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of this compound-Loaded Biocompatible Polymer PLA–PEG–PLA Nanoparticles: Synthesis, Characterization, Stability, and In Vitro Anticancerous Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancements and future directions of iron oxide nanoparticles in cancer therapy [termedia.pl]
- 13. This compound loaded super paramagnetic iron oxide nanoparticle-aptamer bioconjugate for combined colon cancer therapy and imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Epirubicin in Combination with Immunotherapy for Solid Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of conventional chemotherapy with immunotherapy is a rapidly evolving paradigm in oncology. This approach aims to synergize the cytotoxic effects of chemotherapy with the immune-stimulating properties of immunotherapy to achieve durable anti-tumor responses. Epirubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of a wide range of solid tumors. Beyond its direct cytotoxic activity, this compound is a known inducer of immunogenic cell death (ICD). This unique characteristic makes it a compelling partner for immune checkpoint inhibitors (ICIs), which unleash the patient's immune system to attack cancer cells. These application notes provide a comprehensive overview of the rationale, preclinical and clinical data, and experimental protocols for combining this compound with immunotherapy in the context of solid tumor research and development.
Rationale for Combination Therapy
The primary rationale for combining this compound with immunotherapy, particularly immune checkpoint inhibitors like anti-PD-1/PD-L1 or anti-CTLA-4 antibodies, lies in the ability of this compound to induce immunogenic cell death (ICD).
Immunogenic Cell Death (ICD): Unlike apoptotic cell death, which is typically immunologically silent, ICD is a form of regulated cell death that triggers an adaptive immune response against antigens from the dying cancer cells. This compound, along with other anthracyclines, induces ICD characterized by the release of damage-associated molecular patterns (DAMPs).[1]
Key DAMPs released during this compound-induced ICD include:
-
Surface-exposed Calreticulin (CRT): Acts as an "eat-me" signal, promoting the phagocytosis of dying tumor cells by dendritic cells (DCs).
-
Extracellular Adenosine Triphosphate (ATP): Functions as a "find-me" signal, recruiting DCs to the tumor microenvironment.
-
High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation.
By inducing ICD, this compound effectively turns the tumor into an in-situ vaccine, priming the immune system against tumor-specific antigens. Immune checkpoint inhibitors then amplify this response by blocking the inhibitory signals that cancer cells use to evade immune attack, such as the PD-1/PD-L1 and CTLA-4 pathways.
Preclinical and Clinical Evidence
The combination of this compound and immunotherapy has been investigated in various preclinical models and is emerging in clinical trials for several solid tumors.
Preclinical Data
Preclinical studies have provided a strong foundation for the clinical development of this compound-immunotherapy combinations. A recent study developed a polymer-enhanced antibody-drug conjugate (pADC) consisting of an anti-PD-L1 antibody linked to this compound. In a syngeneic murine model of advanced ovarian cancer, this conjugate demonstrated remarkable efficacy, with 100% survival at day 100. The treatment was found to modulate the tumor immune microenvironment by reducing immunosuppressive cells (TAMs and MDSCs) and enhancing the recruitment and activation of T cells.[2]
Clinical Data
Clinical evidence is growing, with promising results observed in breast cancer.
Breast Cancer: The phase 2 ABCSG-52/ATHENE trial evaluated the combination of this compound with the anti-PD-L1 antibody atezolizumab in patients with HER2-positive early breast cancer. The study reported a pathological complete response (pCR) rate of 60.3% in the overall population.[3][4][5][6][7][8] In an exploratory analysis, the pCR rate was 65.5% in the group that received atezolizumab from the start of the induction phase, compared to 55.2% in the group that did not, suggesting a benefit for the early introduction of immunotherapy.[5]
Soft Tissue Sarcoma: While direct clinical trial data for this compound combined with immunotherapy in sarcoma is limited, studies with the closely related anthracycline doxorubicin provide a strong rationale. A retrospective study of patients with metastatic soft tissue sarcoma treated with doxorubicin plus a PD-1 inhibitor showed an objective response rate of 47.6% and a median progression-free survival of 6 months.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the combination of this compound (or a closely related anthracycline) and immunotherapy.
Table 1: Preclinical Efficacy of this compound and Anti-PD-L1 Combination
| Tumor Model | Treatment Arms | Metric | Result | Source |
| Syngeneic Murine Ovarian Cancer (ID8-Luc) | Anti-PD-L1-Epirubicin Conjugate | 100-day Survival | 100% | [2] |
| Control | 100-day Survival | 0% | [2] |
Table 2: Clinical Efficacy of this compound and Atezolizumab in HER2+ Early Breast Cancer (ABCSG-52/ATHENE Trial)
| Treatment Arm | Metric | Result | Source |
| This compound + Atezolizumab + Trastuzumab/Pertuzumab (Overall) | Pathological Complete Response (pCR) | 60.3% | [3][5][8] |
| This compound + Atezolizumab + Trastuzumab/Pertuzumab (Atezolizumab from induction) | Pathological Complete Response (pCR) | 65.5% | [5] |
| This compound + Trastuzumab/Pertuzumab (Atezolizumab in later phase) | Pathological Complete Response (pCR) | 55.2% | [5] |
Table 3: Clinical Efficacy of Doxorubicin and PD-1 Inhibitor in Metastatic Soft Tissue Sarcoma (Retrospective Study)
| Treatment Arm | Metric | Result | Source |
| Doxorubicin + PD-1 Inhibitor | Objective Response Rate (ORR) | 47.6% | [9] |
| Disease Control Rate (DCR) | 71.4% | [9] | |
| Median Progression-Free Survival (PFS) | 6 months | [9] |
Table 4: Adverse Events in the ABCSG-52/ATHENE Trial (Grade ≥3)
| Adverse Event | This compound + Atezolizumab + Trastuzumab/Pertuzumab (Overall) | Source |
| Any Grade ≥3 AE | 29.3% | [3][8] |
| Diarrhea | Most Common | [8] |
| Fatigue | Most Common | [8] |
| Alopecia | Most Common | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful implementation and replication of studies investigating the combination of this compound and immunotherapy.
In Vitro Immunogenic Cell Death Assays
1. Calreticulin (CRT) Exposure Assay (Flow Cytometry)
-
Objective: To quantify the surface exposure of CRT on tumor cells following treatment with this compound.
-
Materials:
-
Tumor cell line of interest
-
This compound
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Primary antibody: Rabbit anti-CRT antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Propidium iodide (PI) or other viability dye
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
-
-
Protocol:
-
Seed tumor cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 4, 8, 24 hours). Include an untreated control.
-
Harvest the cells by gentle trypsinization and wash with cold PBS.
-
Resuspend the cells in FACS buffer and incubate with the primary anti-CRT antibody for 1 hour on ice.
-
Wash the cells twice with FACS buffer.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., PI) to exclude dead cells from the analysis of live, CRT-positive cells.
-
Analyze the samples using a flow cytometer. Gate on the live cell population and quantify the percentage of CRT-positive cells and the mean fluorescence intensity.
-
2. Extracellular ATP Release Assay
-
Objective: To measure the amount of ATP released into the cell culture supernatant following this compound treatment.
-
Materials:
-
Tumor cell line of interest
-
This compound
-
Complete culture medium
-
ATP measurement kit (e.g., luciferin/luciferase-based assay)
-
Luminometer
-
-
Protocol:
-
Seed tumor cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound. Include an untreated control.
-
At desired time points (e.g., 1, 4, 8, 24 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Follow the manufacturer's instructions for the ATP measurement kit. Typically, this involves adding a reagent containing luciferase and luciferin to the supernatant.
-
Measure the luminescence using a luminometer.
-
Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.
-
3. HMGB1 Release Assay (ELISA)
-
Objective: To quantify the concentration of HMGB1 released into the cell culture supernatant.
-
Materials:
-
Tumor cell line of interest
-
This compound
-
Complete culture medium
-
HMGB1 ELISA kit
-
Microplate reader
-
-
Protocol:
-
Seed tumor cells in a 6-well plate and treat with this compound as described for the ATP release assay.
-
Collect the cell culture supernatant at late time points (e.g., 24, 48 hours), as HMGB1 is released during secondary necrosis.
-
Centrifuge the supernatant to remove cellular debris.
-
Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves incubating the supernatant in a pre-coated plate, followed by the addition of detection antibodies and a substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate the HMGB1 concentration based on a standard curve.
-
In Vivo Preclinical Studies
1. Syngeneic Mouse Model for Efficacy Testing
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.
-
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6, BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6, 4T1 breast cancer for BALB/c)
-
This compound (formulated for in vivo use)
-
Anti-mouse PD-1, PD-L1, or CTLA-4 antibody
-
Isotype control antibody
-
Sterile PBS
-
Calipers
-
-
Protocol:
-
Subcutaneously inoculate a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, ICI alone, this compound + ICI).
-
Administer this compound via the appropriate route (e.g., intraperitoneal or intravenous injection) at a pre-determined dose and schedule.
-
Administer the immune checkpoint inhibitor and isotype control (e.g., intraperitoneal injection of 10 mg/kg every 3-4 days).
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight every 2-3 days.
-
Monitor the mice for signs of toxicity.
-
At the end of the study (or when tumors reach a pre-defined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Immunogenic Cell Death and Immunotherapy Synergy
References
- 1. promega.com [promega.com]
- 2. PD-L1 targeted antibody-polymer-Epirubicin conjugate prolongs survival in a preclinical murine model of advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the immunogenic cell death pathway [bio-protocol.org]
- 5. crownbio.com [crownbio.com]
- 6. Study of this compound sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Safety and Efficacy of PD-1 Inhibitors Plus Chemotherapy in Advanced Soft Tissue Sarcomas: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CRISPR-Cas9 Screening for Epirubicin Resistance Gene Identification
References
- 1. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 3. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 4. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of functional genomics in identifying cancer drug resistance and overcoming cancer relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR/Cas9 screen identifies AraC-daunorubicin-etoposide response modulators associated with outcomes in pediatric AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted CRISPR activation and knockout screenings identify novel doxorubicin transporters - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Epirubicin-Resistant Cancer Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing and characterizing epirubicin-resistant cancer cell line models. These models are crucial tools for studying the mechanisms of drug resistance, identifying novel therapeutic targets, and evaluating the efficacy of new anti-cancer agents.
Introduction to this compound Resistance
This compound, an anthracycline antibiotic, is a cornerstone of chemotherapy for various cancers, including breast and gastric cancer. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] However, the development of resistance, either intrinsic or acquired, is a major obstacle to successful treatment.[3] Understanding the molecular underpinnings of this compound resistance is critical for developing strategies to overcome it.
Mechanisms of resistance are multifaceted and can include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), which actively pump this compound out of the cell.[4]
-
Alterations in drug metabolism: Enhanced detoxification pathways, such as glutathione metabolism.[4]
-
Enhanced DNA repair mechanisms. [5]
-
Dysregulation of signaling pathways: Activation of pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK, and alterations in pathways controlling apoptosis and cell cycle.[6][7][8]
-
Induction of autophagy: A cellular process that can protect cancer cells from drug-induced apoptosis.[3]
-
Epigenetic modifications: Changes in DNA methylation and histone acetylation that alter the expression of genes involved in drug sensitivity.[5][9]
Experimental Workflow for Establishing this compound-Resistant Cell Lines
The generation of a stable this compound-resistant cell line is a long-term process that involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the drug. This process selects for cells that can survive and proliferate in the presence of this compound.
Detailed Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
Objective: To determine the initial sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., RPMI 1640, DMEM) with supplements
-
This compound hydrochloride
-
96-well plates
-
Cell viability assay kit (e.g., CCK-8, MTT)
-
Microplate reader
Procedure:
-
Harvest logarithmically growing cells and seed them at a density of 1 x 104 cells/well in a 96-well plate.[10]
-
Incubate overnight to allow for cell attachment.[10]
-
Prepare a series of this compound dilutions in complete medium. The concentration range should be broad enough to span from no effect to complete cell death (e.g., 0.3 to 3000 nM).[9]
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include untreated wells as a control.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control.
-
Plot a dose-response curve (cell viability vs. log of this compound concentration) and determine the IC50 value using appropriate software.
Protocol 2: Induction of this compound Resistance
Objective: To generate an this compound-resistant cell line through continuous drug exposure.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
Cell culture flasks
Procedure:
-
Initiate the culture of the parental cell line in a medium containing a low concentration of this compound, typically the IC10 or IC20 determined in Protocol 3.1.[12]
-
Culture the cells until they reach approximately 80% confluency.[13][14] At the beginning, a significant amount of cell death is expected.
-
Passage the surviving cells into a new flask with fresh medium containing the same concentration of this compound.
-
Once the cells have adapted and are growing steadily at this concentration, increase the this compound concentration by 1.5- to 2.0-fold.[13]
-
Repeat this process of gradual dose escalation. If more than 50% of cells die after a concentration increase, revert to the previous concentration until the cells recover.[12]
-
This entire process can take several months (3-6 months or longer).[15][16]
-
Cryopreserve cells at different stages of resistance development.[14]
Protocol 3: Confirmation and Characterization of Resistance
Objective: To confirm the resistant phenotype and characterize the established cell line.
Procedure:
-
IC50 Re-evaluation: Once a cell line that can tolerate a significantly higher concentration of this compound is established, determine its IC50 as described in Protocol 3.1.[15]
-
Calculate Resistance Index (RI): The degree of resistance is quantified by the RI, calculated as: RI = IC50 of resistant cells / IC50 of parental cells . A resistant cell line is generally considered successfully established if the RI is greater than 3.[12][15]
-
Stability of Resistance: To ensure the resistance is a stable trait, culture the resistant cells in a drug-free medium for several passages (e.g., 4 weeks) and then re-determine the IC50.[10]
-
Functional Assays:
-
Proliferation Assays (e.g., CCK-8, EdU): Compare the proliferation rates of parental and resistant cells in the presence of various concentrations of this compound.[11][17]
-
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI staining): Assess the level of apoptosis induced by this compound in both cell lines.[11][17]
-
Migration Assays (e.g., Wound Healing Assay): Evaluate changes in the migratory capacity of the resistant cells.[11]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies that have established this compound-resistant cell lines.
Table 1: IC50 Values and Resistance Factors of this compound-Resistant Breast Cancer Cell Lines. [9]
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (Fold Increase) |
| MDA-MB-231 | 13 ± 2 | 90 ± 10 | 7 |
| MCF7 | 50 ± 10 | 3350 ± 210 | 67 |
| SKBR3 | 100 ± 20 | 1100 ± 150 | 11 |
| ZR-75-1 | 130 ± 30 | 2300 ± 280 | 18 |
Table 2: Example of this compound Concentration Escalation for MDA-MB-231 Cells. [11][16]
| Stage | This compound Concentration Range | Duration | Resulting IC50 (Resistant) | Resistance Index |
| Initial Induction | 0.848 nM | ~3 weeks | - | - |
| Gradual Escalation | 0.848 nM to 848 nM | 386 days | - | - |
| Final Resistant Line | Maintained at a high dose | - | 1.4 ng/ml (approx. 2.5 nM) | 5.38 |
| Parental IC50 | N/A | - | 0.26 ng/ml (approx. 0.48 nM) | N/A |
Key Signaling Pathways in this compound Resistance
Several signaling pathways are commonly dysregulated in this compound-resistant cancer cells. Understanding these pathways can reveal potential targets for overcoming resistance.
Key Pathways Implicated in this compound Resistance:
-
PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is often hyperactivated in resistant cancers. Its activation can inhibit apoptosis and promote cell proliferation.[8]
-
MAPK/ERK Pathway: This pathway regulates cell growth, differentiation, and survival. Its activation is associated with resistance to various chemotherapeutic agents, including anthracyclines.[6][7]
-
PGC-1α and Mitochondrial Metabolism: Resistance to this compound has been linked to an enhanced mitochondrial bioenergetic capacity.[4] Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and oxidative phosphorylation (OXPHOS) and its expression is often increased in this compound-resistant cells.[4]
-
Autophagy: this compound can induce autophagy, which may initially be a cellular stress response. However, in resistant cells, elevated autophagy can serve as a pro-survival mechanism, protecting them from this compound-induced apoptosis.[3]
-
Histone Modification: The downregulation of histone H2A and H2B pathways has been associated with sensitivity to anthracyclines. Conversely, alterations in histone acetylation and methylation can contribute to resistance.[9]
By developing and characterizing this compound-resistant cell line models using these detailed protocols, researchers can significantly contribute to the understanding of chemoresistance and the development of more effective cancer therapies.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Autophagy protects breast cancer cells from this compound-induced apoptosis and facilitates this compound-resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to different anthracycline chemotherapeutics elicits distinct and actionable primary metabolic dependencies in breast cancer | eLife [elifesciences.org]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 7. Targeting signaling and apoptotic pathways involved in chemotherapeutic drug-resistance of hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Novel Long Noncoding RNA 005620 Induces this compound Resistance in Triple-Negative Breast Cancer by Regulating ITGB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tezu.ernet.in [tezu.ernet.in]
- 17. researchgate.net [researchgate.net]
Application of Epirubicin in Patient-Derived Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, established by implanting fresh human tumor tissue into immunodeficient mice, have emerged as a highly valuable preclinical platform in oncology research. These models largely recapitulate the histopathological and genetic characteristics of the original patient tumor, offering a more predictive tool for evaluating the efficacy of anticancer agents compared to traditional cell line-derived xenograft models. Epirubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for various solid tumors, including breast, ovarian, and bladder cancers. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of cytotoxic free radicals, ultimately leading to cell cycle arrest and apoptosis.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in PDX models of breast, ovarian, and bladder cancer, designed to guide researchers in preclinical drug evaluation studies.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-faceted attack on cancer cells. Understanding these pathways is crucial for designing experiments and interpreting results in PDX models.
Caption: Mechanism of action of this compound.
Data Presentation: this compound Efficacy in PDX Models
The following tables summarize the quantitative data on the efficacy of this compound in patient-derived xenograft models for breast, ovarian, and bladder cancer.
Table 1: this compound Efficacy in Breast Cancer PDX Models
| PDX Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Change in Ki-67 Index | Induction of Apoptosis | Reference |
| Human Breast Cancer | 8 mg/kg, intraperitoneal, every 6 days | Data not specified | Reduction in clinical responders (-50.6% vs -5.3% in non-responders) | Increased Apoptotic Index in pathological responders | [2][3] |
| ER-positive | Dose-dependent reduction in proliferation | Associated with higher Drug Response Predictor (DRP) scores | Not specified | Not specified | [4] |
| Triple-Negative | Synergistic effect with other agents | Varies with combination | Not specified | Increased cleaved PARP | [5] |
Table 2: this compound Efficacy in Ovarian Cancer PDX Models
| PDX Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Change in Ki-67 Index | Induction of Apoptosis | Reference |
| Orthotopic Ovarian PDX | Single intravenous injection (dose not specified) | 40% suppression after 5 days | Not specified | Not specified | [6] |
| High-Grade Serous | Dose-response observed ex vivo (IC50: 0.3191 µM) | Not applicable | Not specified | Not specified | [7] |
Table 3: this compound Efficacy in Bladder Cancer PDX Models
| PDX Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Change in Ki-67 Index | Induction of Apoptosis | Reference |
| Urothelial Carcinoma Cell Lines | Dose-dependent in vitro | Dose-dependent growth suppression | Not specified | Synergistic induction with other agents | [8][9] |
| Orthotopic Xenograft (KU-7 cells) | 0.4 mg/mL, 50 µl/instillation (intravesical) | Significant tumor growth inhibition | Not specified | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in PDX models.
Establishment and Propagation of Patient-Derived Xenografts
This protocol outlines the initial steps of implanting patient tumor tissue into immunodeficient mice and the subsequent passaging to expand the PDX model for experimental cohorts.
Caption: Workflow for PDX establishment.
Materials:
-
Fresh patient tumor tissue in sterile transport medium (e.g., DMEM with antibiotics)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old)
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Matrigel (optional)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Tumor Tissue Processing:
-
Within 2-4 hours of surgical resection, wash the tumor tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
In a sterile petri dish, mechanically dissect the tumor into small fragments of approximately 2-3 mm³.
-
-
Implantation:
-
Anesthetize the mouse.
-
For subcutaneous implantation, make a small incision on the flank and create a subcutaneous pocket. Insert a single tumor fragment. The use of Matrigel can improve engraftment rates.
-
For orthotopic implantation (e.g., mammary fat pad for breast cancer), carefully expose the target organ and suture the tumor fragment in place.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
For subcutaneous tumors, measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 1.
-
Implant the tumor fragments into a new cohort of mice for expansion.
-
-
Cryopreservation:
-
Place tumor fragments in cryovials with cryopreservation medium.
-
Freeze the vials slowly to -80°C and then transfer to liquid nitrogen for long-term storage.
-
This compound Administration and Efficacy Evaluation
This protocol details the administration of this compound to PDX-bearing mice and the subsequent assessment of its anti-tumor activity.
Caption: this compound efficacy evaluation workflow.
Materials:
-
PDX-bearing mice with established tumors (e.g., 150-200 mm³)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) for injection
-
Syringes and needles for administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Group Allocation:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
-
Drug Preparation and Administration:
-
Reconstitute this compound hydrochloride in sterile saline to the desired concentration.
-
Administer this compound via the desired route (e.g., intraperitoneal injection). A common dose for breast cancer models is 8 mg/kg every 6 days.[2]
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint can be a predetermined time point or when tumors in the control group reach the maximum allowed size.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Immunohistochemistry (IHC) for Ki-67
This protocol is for the detection of the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissues.
Materials:
-
FFPE tumor sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67 monoclonal antibody
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB chromogen substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-Ki-67 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Capture images using a light microscope.
-
Quantify the Ki-67 index by counting the percentage of positively stained tumor cell nuclei in multiple high-power fields.
-
Western Blot for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, Cleaved PARP) in protein lysates from PDX tumor tissues.
Materials:
-
Frozen PDX tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in RIPA lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
Quantify band intensities using densitometry software to determine the relative expression of the target proteins.
-
Conclusion
The use of this compound in patient-derived xenograft models provides a robust platform for preclinical evaluation of its anti-tumor efficacy and for investigating mechanisms of action and resistance. The detailed protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers. By carefully designing and executing experiments in well-characterized PDX models, scientists can generate high-quality, clinically relevant data to inform the development of more effective cancer therapies.
References
- 1. Evaluation of Ki-67 proliferation and apoptotic index before, during and after neoadjuvant chemotherapy for primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted therapy against Bcl-2-related proteins in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Ki-67 proliferation and apoptotic index before, during and after neoadjuvant chemotherapy for primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ki-67 is a prognostic parameter in breast cancer patients: results of a large population-based cohort of a cancer registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEDAG enhances breast cancer progression and reduces this compound sensitivity through the AKT/AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-Encapsulated this compound Efficacy in the Inhibition of Growth of Orthotopic Ovarian Patient-Derived Xenograft in Immunocompromised Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound suppresses proliferative and metastatic potential by downregulating transforming growth factor‐β‐induced expression in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Icaritin acts synergistically with this compound to suppress bladder cancer growth through inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Epirubicin-Induced Cardiotoxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate Epirubicin-induced cardiotoxicity in vivo.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments.
Issue 1: High mortality rate in the this compound-treated animal cohort.
-
Question: We are observing a high rate of mortality in our mice/rats treated with this compound before the planned endpoint of the study. What could be the cause and how can we troubleshoot this?
-
Answer: High mortality is a critical issue that can compromise your study. Several factors could be contributing to this:
-
Cumulative Dose: this compound-induced cardiotoxicity is dose-dependent. The risk of congestive heart failure (CHF) increases significantly at cumulative doses greater than 950 mg/m² in humans, and similar dose-dependent toxicity is observed in animal models.[1] Review your dosing regimen to ensure it aligns with established protocols for the specific animal model. For chronic studies, a lower individual dose administered over a longer period is often better tolerated.
-
Dose Administration: Bolus injections can lead to high peak plasma concentrations of this compound, increasing acute toxicity. Consider a slow infusion method, which has been shown to reduce cardiotoxicity without compromising anti-tumor efficacy.[2]
-
Animal Strain and Health: The susceptibility to this compound-induced cardiotoxicity can vary between different strains of mice and rats. Ensure the use of healthy, age-matched animals and consider a pilot study to determine the maximum tolerated dose (MTD) in your specific strain.
-
Supportive Care: Ensure animals have easy access to food and water. Monitor for signs of distress, weight loss, and changes in behavior. Provide supportive care as per your institution's animal care guidelines.
-
Issue 2: Inconsistent or highly variable echocardiography results.
-
Question: Our echocardiography measurements of left ventricular ejection fraction (LVEF) and fractional shortening (FS) are highly variable between animals in the same group. How can we improve the consistency of our data?
-
Answer: Consistency in echocardiography is crucial for accurately assessing cardiac function. Here are some key considerations:
-
Standardized Protocol: Implement a standardized imaging protocol for all animals. This includes consistent animal positioning, transducer placement, and image acquisition planes (e.g., parasternal long-axis and short-axis views).
-
Anesthesia: The type and depth of anesthesia can significantly impact cardiac function. Use a consistent anesthetic regimen and monitor vital signs to ensure a stable plane of anesthesia throughout the imaging session.
-
Heart Rate: Heart rate can influence cardiac function parameters. Record the heart rate during each measurement and consider including it as a covariate in your statistical analysis.
-
Blinded Analysis: To minimize operator bias, the individual performing the image analysis should be blinded to the treatment groups.
-
Advanced Imaging Techniques: While 2D echocardiography is common, consider using M-mode for more accurate dimensional measurements and tissue Doppler imaging (TDI) or speckle-tracking echocardiography (STE) for more sensitive detection of early myocardial dysfunction.[3]
-
Issue 3: No significant cardioprotective effect observed with a test compound.
-
Question: We are testing a potential cardioprotective agent alongside this compound but are not seeing a significant difference in cardiac function compared to the this compound-only group. What are the possible reasons?
-
Answer: A lack of observed efficacy can be due to several experimental factors:
-
Dosing and Timing of the Protectant: The dose and administration schedule of the cardioprotective agent are critical. For example, the iron chelator Dexrazoxane is typically administered 15-30 minutes before this compound.[4][5] Ensure your timing allows for the protective agent to reach its target and exert its effect before this compound-induced damage occurs.
-
Mechanism of Action: The protective agent's mechanism of action should ideally counteract a key pathway of this compound-induced cardiotoxicity, such as oxidative stress, apoptosis, or ferroptosis.[6][7][8] Confirm that your chosen agent targets a relevant pathway.
-
Severity of the Cardiotoxicity Model: If the this compound dose is too high, the resulting cardiac injury may be too severe for any protective agent to overcome. Consider titrating the this compound dose to induce a moderate, yet measurable, level of cardiotoxicity.
-
Endpoint Sensitivity: Left ventricular ejection fraction (LVEF) may not be the most sensitive marker of early cardiac damage.[3] Consider incorporating more sensitive biomarkers like cardiac troponins (cTnI, cTnT) in serum and assessing diastolic function or myocardial strain via echocardiography.[9][10][11] Histopathological analysis with a clear scoring system can also provide crucial evidence of protection.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: The cardiotoxicity of this compound, like other anthracyclines, is multifactorial. Key mechanisms include:
-
Oxidative Stress: this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). The heart has relatively low levels of antioxidant enzymes, making it particularly susceptible to ROS-induced damage to lipids, proteins, and DNA.[8]
-
Apoptosis: this compound can induce programmed cell death (apoptosis) in cardiomyocytes through mitochondrial-dependent pathways, involving the release of cytochrome c and activation of caspases.[7][14]
-
Ferroptosis: Recent evidence highlights the role of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. This compound can disrupt iron homeostasis and inhibit glutathione peroxidase 4 (GPX4), a key enzyme in preventing ferroptosis.[6][15][16]
Q2: What are the most common in vivo models for studying this compound-induced cardiotoxicity?
A2: Rodent models are widely used.
-
Rats: Wistar and Sprague-Dawley rats are commonly used to model chronic cardiotoxicity. They develop cardiac dysfunction that mimics aspects of the human condition.
-
Mice: Various mouse strains, including C57BL/6 and BALB/c, are used. Mouse models are advantageous for genetic manipulation to study specific pathways. The choice of model depends on the specific research question, with acute models involving higher single doses and chronic models using lower, repeated doses over several weeks.
Q3: What is Dexrazoxane and how does it protect against this compound-induced cardiotoxicity?
A3: Dexrazoxane is the only FDA-approved cardioprotective agent for use with anthracyclines.[15] It is a cyclic derivative of EDTA and acts as an iron chelator. By binding to iron, Dexrazoxane prevents the formation of the this compound-iron complex, which is a major driver of reactive oxygen species (ROS) generation and subsequent oxidative stress in cardiomyocytes.[15]
Q4: What are the key parameters to measure when assessing cardiotoxicity in vivo?
A4: A multi-pronged approach is recommended:
-
Cardiac Function: Echocardiography is the most common non-invasive method to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and other parameters of systolic and diastolic function.
-
Serum Biomarkers: Cardiac troponin I (cTnI) and T (cTnT) are sensitive and specific markers of cardiomyocyte injury.[9][10][11] Creatine kinase-MB (CK-MB) is also used.
-
Histopathology: Examination of heart tissue sections stained with Hematoxylin and Eosin (H&E) or Masson's trichrome can reveal cardiomyocyte vacuolization, myofibrillar loss, and fibrosis. A semi-quantitative scoring system is often used to assess the degree of damage.[12][13]
-
Molecular Markers: Western blotting or qPCR can be used to measure markers of apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio), oxidative stress, and ferroptosis in heart tissue.
Q5: Are there any alternative strategies to Dexrazoxane for mitigating this compound cardiotoxicity?
A5: Yes, several strategies are under investigation:
-
Slow Infusion: Administering this compound as a slow infusion over several hours, rather than a bolus injection, can reduce peak plasma concentrations and has been shown to decrease cardiotoxicity.[2]
-
Liposomal Formulations: Encapsulating this compound in liposomes can alter its biodistribution, leading to reduced accumulation in the heart.
-
Natural Compounds: A variety of natural compounds with antioxidant and anti-inflammatory properties are being explored for their cardioprotective potential.
Data Presentation
Table 1: Effect of Dexrazoxane on this compound-Induced Cardiotoxicity in Patients
| Study Arm | Number of Patients | Incidence of Cardiotoxicity | Odds Ratio (95% CI) | Reference |
| This compound + Dexrazoxane | 82 | 7.3% | 0.29 (0.09 to 0.78) | [17] |
| This compound Alone | 78 | 23.1% | [17] |
Table 2: Echocardiographic Parameters in a Mouse Model of Doxorubicin-Induced Cardiotoxicity with and without Dexrazoxane
| Treatment Group | Left Ventricular Ejection Fraction (LVEF) (%) | Reference |
| Vehicle | Not Reported | [18] |
| Doxorubicin (DOX) | 51 ± 2 | [18] |
| Dexrazoxane (DEXRA) + DOX | 62 ± 2 | [18] |
Note: Data from a doxorubicin study is included as it is a closely related anthracycline and demonstrates the protective effect of Dexrazoxane on LVEF.
Experimental Protocols
Protocol 1: Induction of Chronic this compound Cardiotoxicity in Mice and Cardioprotective Effect of Dexrazoxane
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8-10 per group):
-
Vehicle Control (0.9% NaCl)
-
This compound
-
This compound + Dexrazoxane
-
-
Drug Preparation and Administration:
-
This compound: Dissolve in 0.9% NaCl to a final concentration of 2 mg/mL.
-
Dexrazoxane: Dissolve in sterile water and further dilute in 0.9% NaCl.
-
Administration:
-
For the this compound + Dexrazoxane group, administer Dexrazoxane (e.g., at a 10:1 ratio to this compound, so 40 mg/kg for a 4 mg/kg this compound dose) via intraperitoneal (i.p.) injection 30 minutes before this compound.
-
Administer this compound (e.g., 4 mg/kg) or vehicle via i.p. injection once weekly for 6 weeks.
-
-
-
Monitoring:
-
Monitor body weight and general health status twice weekly.
-
Perform echocardiography at baseline and at the end of the study (week 6).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and collect blood via cardiac puncture for serum biomarker analysis (cTnI, cTnT).
-
Excise the heart, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis. Snap-freeze the remaining tissue for molecular analysis.
-
Protocol 2: Echocardiographic Assessment of Cardiac Function in Rodents
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane) and maintain a stable plane of anesthesia.
-
Preparation: Shave the chest fur and apply pre-warmed ultrasound gel.
-
Positioning: Place the animal in a supine or left lateral position on a heated platform.
-
Image Acquisition:
-
Use a high-frequency ultrasound system with a linear transducer appropriate for small animals.
-
Obtain a parasternal long-axis (PLAX) view to visualize the left ventricle from the apex to the base.
-
From the PLAX view, rotate the transducer 90 degrees to obtain the parasternal short-axis (PSAX) view. Acquire M-mode images at the level of the papillary muscles.
-
-
Measurements:
-
From the M-mode image, measure the left ventricular internal dimension at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system's software.
-
Visualizations
References
- 1. This compound cardiotoxicity: an analysis of 469 patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound cardiotoxicity: a study of 135 patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early detection of this compound-induced cardiotoxicity in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiotoxicity of high-dose-rate this compound evaluated by angiocardioscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Mitochondria-dependent ferroptosis plays a pivotal role in doxorubicin cardiotoxicity [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of Oxidative Stress and Inflammation in Doxorubicin-Induced Cardiotoxicity: A Brief Account [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cardiac Toxicity and Anthracyclines: Mechanism, Interventions, and the Trouble With Troponin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cardiotoxicity of this compound and doxorubicin: assessment by endomyocardial biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histopathological and epigenetic changes in myocardium associated with cancer therapy‐related cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin Induces Apoptosis in H9c2 Cardiomyocytes: Role of Overexpressed Eukaryotic Translation Initiation Factor 5A [jstage.jst.go.jp]
- 15. Molecular Mechanisms and Therapeutic Targeting of Ferroptosis in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of ferroptosis in doxorubicin-induced cardiotoxicity - An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multicenter randomized controlled clinical trial to evaluate cardioprotection of dexrazoxane versus no cardioprotection in women receiving this compound chemotherapy for advanced breast cancer. [iris.unimore.it]
- 18. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Epirubicin dosage for minimizing off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epirubicin. The focus is on optimizing dosage to minimize off-target effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the standard this compound dosage regimens and the maximum recommended cumulative dose?
A1: Standard this compound dosages vary depending on the treatment regimen (single agent or combination therapy) and the type of cancer. As a single agent, the recommended standard starting dose is typically between 60-120 mg/m² per cycle, administered every 3 to 4 weeks.[1][2] For adjuvant therapy in axillary-node positive breast cancer, the recommended starting dose is 100 to 120 mg/m².[1][3] High-dose regimens may go up to 135 mg/m² as a single agent or 120 mg/m² in combination therapy.[1]
A critical consideration is the cumulative dose, as the risk of cardiotoxicity increases significantly with higher total doses. The maximum recommended cumulative dose of this compound should generally not exceed 900 mg/m².[1][2]
Q2: What are the primary off-target effects of this compound, and how can they be monitored?
A2: The most significant off-target effects of this compound are cardiotoxicity and myelosuppression.[4][5] Other common side effects include nausea, vomiting, mucositis, alopecia, and local reactions at the injection site.[4][6]
-
Cardiotoxicity: This can manifest as acute changes in heart function or, more severely, as chronic congestive heart failure.[1][5] Monitoring should include a baseline assessment of cardiac function (e.g., LVEF via ECHO or MUGA scan) before initiating treatment and regular monitoring throughout therapy, especially in patients with pre-existing cardiac conditions or those receiving high cumulative doses.[1][7][8]
-
Myelosuppression: This is a dose-limiting toxicity characterized by a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[3][9] Regular monitoring of complete blood counts (CBC) is essential before each treatment cycle to assess the degree of myelosuppression.[7][10]
Q3: How can the risk of this compound-induced cardiotoxicity be minimized?
A3: Several strategies can be employed to mitigate the risk of cardiotoxicity:
-
Dose Management: Adhering to the recommended maximum cumulative dose of 900 mg/m² is crucial.[1]
-
Slow Infusion: Administering this compound as a slow infusion over a longer period (e.g., 48-96 hours) instead of a rapid bolus injection has been shown to reduce peak plasma concentrations and decrease myocardial injury without compromising anti-tumor efficacy.[11][12]
-
Cardioprotective Agents: Co-administration of cardioprotective drugs like dexrazoxane can be considered in certain patient populations.[12]
-
Liposomal Formulations: Encapsulating this compound in liposomes can alter its biodistribution, leading to reduced accumulation in the heart and consequently lower cardiotoxicity.[13][14]
-
Patient Monitoring: Careful monitoring of cardiac function allows for early detection of any adverse changes, enabling timely intervention.[7]
Q4: What dose adjustments are necessary for patients with hepatic or renal impairment?
A4: this compound is primarily metabolized by the liver, so dose adjustments are critical in patients with hepatic dysfunction.[15]
-
Hepatic Impairment:
-
For patients with bilirubin levels of 1.2 to 3 mg/dL or AST levels 2 to 4 times the upper limit of normal (ULN), a 50% reduction of the starting dose is recommended.[16][17]
-
For patients with bilirubin levels greater than 3 mg/dL or AST levels greater than 4 times the ULN, a 75% dose reduction is advised.[16][17]
-
-
Renal Impairment: While specific guidelines are less defined, lower starting doses should be considered for patients with severe renal impairment (serum creatinine >5 mg/dL).[1][3]
Troubleshooting Guides
Issue 1: Severe Myelosuppression Observed After First Cycle
Symptoms: Grade 3/4 neutropenia (Absolute Neutrophil Count [ANC] < 1.0 x 10⁹ cells/L), febrile neutropenia, or significant thrombocytopenia.[18]
Possible Causes:
-
Patient may be a "poor metabolizer" due to genetic factors.
-
The initial dose was too high for the individual's tolerance.
-
Pre-existing bone marrow depression.[3]
Resolution Steps:
-
Delay Subsequent Cycles: Postpone the next treatment cycle until blood counts recover to a safe level (e.g., ANC ≥1500/mm³ and platelets ≥100,000/mm³).[3]
-
Dose Reduction: For the subsequent cycle, reduce the this compound dose by 25%.[16]
-
Consider Growth Factor Support: Prophylactic use of granulocyte colony-stimulating factors (G-CSF) can be considered to reduce the duration and severity of neutropenia in future cycles.
-
Pharmacogenomic Testing: If available, consider testing for polymorphisms in genes involved in this compound metabolism, such as UGT2B7, which can influence toxicity.[19]
Issue 2: Signs of Cardiotoxicity Detected During Treatment
Symptoms: A significant drop in Left Ventricular Ejection Fraction (LVEF), arrhythmia, or clinical signs of congestive heart failure.[5][20]
Possible Causes:
-
High cumulative dose of this compound.
-
Pre-existing cardiac risk factors.[1]
-
Concomitant administration of other cardiotoxic drugs.[1]
Resolution Steps:
-
Discontinue this compound: Immediately halt this compound treatment if significant cardiotoxicity is confirmed.
-
Cardiology Consultation: Refer the patient to a cardiologist for management of cardiac symptoms.
-
Alternative Therapies: Explore non-anthracycline-based chemotherapy regimens for future treatment.
-
Review Cumulative Dose: Ensure accurate tracking of the cumulative this compound dose received by the patient.
Data Presentation
Table 1: this compound Dose Modifications for Hematologic Toxicity
| Nadir Count During Previous Cycle | ANC (cells/mm³) | Platelets (cells/mm³) | Day 1 Dose Modification for Subsequent Cycle | Day 8 Dose Modification (for divided dose regimens) |
| Grade 3/4 Toxicity | < 500 | < 50,000 | Reduce to 75% of previous dose | Omit Day 8 dose |
| Moderate Toxicity | 1000 - 1499 | 75,000 - 100,000 | No change | Administer 75% of Day 1 dose |
Data synthesized from multiple sources.[3][16][17]
Table 2: this compound Dose Modifications for Hepatic Impairment
| Serum Bilirubin (mg/dL) | AST Level | Recommended Starting Dose |
| 1.2 - 3.0 | 2 - 4 x ULN | 50% of standard dose |
| > 3.0 | > 4 x ULN | 25% of standard dose |
ULN: Upper Limit of Normal. Data from prescribing information.[16][17]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cardiotoxicity in a Rodent Model
Objective: To evaluate the cardiotoxic effects of different this compound dosing schedules (bolus vs. slow infusion).
Methodology:
-
Animal Model: Utilize healthy adult male Sprague-Dawley rats.
-
Grouping: Divide animals into three groups:
-
Group A: Control (placebo).
-
Group B: this compound administered as a single intraperitoneal (IP) bolus injection (e.g., 8 mg/kg).
-
Group C: this compound administered via a surgically implanted micro-osmotic pump for continuous infusion over 96 hours (total dose of 8 mg/kg).
-
-
Monitoring:
-
Collect blood samples at baseline and at specified time points post-administration to measure cardiac biomarkers (e.g., troponin I, CK-MB).
-
Perform echocardiography at baseline and at the end of the study to assess LVEF and other cardiac function parameters.
-
-
Histopathology: At the end of the study, euthanize the animals and collect heart tissue for histopathological analysis to assess for myocardial damage, such as myocyte vacuolization and fibrosis.
-
Data Analysis: Compare the levels of cardiac biomarkers, echocardiographic parameters, and the severity of histopathological changes between the groups to determine the relative cardiotoxicity of the different administration methods.[11][12]
Protocol 2: In Vitro Cytotoxicity Assay to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Replace the cell culture medium with medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT assay. Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.[21]
Visualizations
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. mims.com [mims.com]
- 3. drugs.com [drugs.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. christie.nhs.uk [christie.nhs.uk]
- 6. This compound | Macmillan Cancer Support [macmillan.org.uk]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 9. researchgate.net [researchgate.net]
- 10. uhs.nhs.uk [uhs.nhs.uk]
- 11. ivteam.com [ivteam.com]
- 12. Delivery of this compound via slow infusion as a strategy to mitigate chemotherapy-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pegylated Liposomal Doxorubicin Versus this compound as Adjuvant Therapy for Stage I-III Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UpToDate 2018 [doctorabad.com]
- 16. Ellence (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 18. ashpublications.org [ashpublications.org]
- 19. ascopubs.org [ascopubs.org]
- 20. cancercareontario.ca [cancercareontario.ca]
- 21. dovepress.com [dovepress.com]
Troubleshooting Epirubicin solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Epirubicin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?
A1: this compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO).[1][2] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is a common practice.[3] Subsequently, this stock solution can be diluted to the final working concentration in the desired culture medium.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound hydrochloride powder should be stored at -20°C.[1] Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, DMSO stock solutions can be stable for up to one year at -80°C.[4] Aqueous stock solutions are less stable and it is not recommended to store them for more than a day.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be photosensitive and can degrade upon exposure to light.[5][6][7] Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and experimentation by using amber vials or wrapping containers with aluminum foil.
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, thereby inhibiting DNA and RNA synthesis.[8] It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks.[8][9] Furthermore, this compound can generate reactive oxygen species (ROS), which cause cellular damage.[8][9]
Troubleshooting Guide
Issue 1: Precipitation is observed after diluting the this compound stock solution in culture medium.
-
Possible Cause A: Low Solubility in Aqueous Media. this compound hydrochloride is sparingly soluble in aqueous buffers.[1] Direct dilution of a highly concentrated DMSO stock into the culture medium can cause the drug to precipitate out of solution.
-
Solution: Perform a serial dilution of the DMSO stock solution. First, dilute the stock in a small volume of sterile PBS or serum-free medium before adding it to the final volume of complete culture medium. This gradual change in solvent polarity can help maintain solubility.
-
-
Possible Cause B: Interaction with Media Components. Components in the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[10]
-
Solution: Prepare the final dilution of this compound in serum-free or low-serum medium if your experimental design allows. If serum is required, add the diluted this compound solution to the complete medium slowly while gently swirling the flask or plate to ensure rapid and uniform mixing.
-
-
Possible Cause C: Temperature Effects. Temperature shifts can affect the solubility of compounds in culture media.[11][12]
-
Solution: Ensure that both the this compound stock solution and the culture medium are at the same temperature (typically 37°C) before mixing. Avoid using cold media directly from the refrigerator.
-
Issue 2: Loss of this compound activity or inconsistent experimental results.
-
Possible Cause A: Degradation of this compound. this compound is susceptible to degradation, especially at alkaline pH and when exposed to light.[5][7][13] The pH of culture media can increase when exposed to air for prolonged periods.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Minimize the exposure of this compound-containing media to light. Ensure the pH of the culture medium is within the optimal range for your cells and for this compound stability (slightly acidic to neutral).
-
-
Possible Cause B: Adsorption to Plasticware. Anthracyclines like this compound can adsorb to plastic surfaces, reducing the effective concentration in the culture medium.
-
Solution: Use low-protein-binding plasticware for preparing and storing this compound solutions. Pre-wetting pipette tips with the solvent before handling the drug solution can also minimize loss due to adsorption.
-
Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | ~10 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Stability of this compound in Different Solutions
| Solution | Concentration | Storage Temperature | Stability | Reference |
| 0.9% NaCl | 2 mg/mL | 4°C | At least 180 days | [14] |
| 0.9% NaCl | 2 mg/mL | 25°C | At least 14 days | [14] |
| 5% Dextrose | Not specified | 25°C (in the dark) | 28 days | [14] |
| 0.9% NaCl in Polypropylene Syringes | 0.4 mg/mL | 2-8°C (in the dark) | 40 days | [15] |
| 0.9% NaCl or 5% Glucose in Polyolefin Bags | 0.1 mg/mL and 1.6 mg/mL | 2-8°C (light protected) | 84 days | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate until the powder is completely dissolved. The solution should be clear and red.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Treatment of Cells with this compound
-
Materials: this compound stock solution, complete cell culture medium, sterile PBS, cell culture plates with seeded cells.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Prepare an intermediate dilution of the stock solution in sterile PBS or serum-free medium. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you can make a 1:100 intermediate dilution to 100 µM.
-
Add the appropriate volume of the intermediate dilution to the complete culture medium to achieve the final desired concentration. Add the diluted drug dropwise to the medium while gently swirling.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired treatment duration.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound hydrochloride | Pharmorubicin | Topo inhibitor | TargetMol [targetmol.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of four new degradation products of this compound through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. Effect of fetal bovine serum on erythropoietin receptor expression and viability of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physicochemical stability of this compound Accord 2 mg/mL in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
Technical Support Center: Management of Epirubicin-Induced Secondary Malignancies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing epirubicin-induced secondary malignancies in long-term studies. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces secondary malignancies?
A1: this compound is an anthracycline antibiotic that acts as a topoisomerase II inhibitor.[1][2] It intercalates into DNA and forms a stable complex with topoisomerase II, preventing the re-ligation of double-strand breaks that the enzyme creates to resolve DNA topology during replication and transcription.[1][3] The persistence of these DNA double-strand breaks triggers the DNA Damage Response (DDR) pathway.[4][5][6] While this is the intended mechanism to kill rapidly dividing cancer cells, errors in the repair process in healthy cells can lead to genomic instability, mutations, and ultimately, the development of secondary malignancies.[7]
Q2: What are the most common types of secondary malignancies observed after this compound treatment?
A2: The most frequently reported secondary malignancies following this compound-based chemotherapy are therapy-related acute myeloid leukemia (t-AML) and myelodysplastic syndromes (t-MDS).[7][8][9] The risk of secondary solid tumors, such as those in the breast, lung, and sarcomas, is also elevated, particularly in patients who have received concurrent radiation therapy.[10][11][12]
Q3: What is the typical latency period for the development of this compound-induced secondary malignancies?
A3: The latency period varies depending on the type of secondary cancer. Hematologic malignancies like t-AML and t-MDS typically have a shorter latency, often developing within the first 10 years after treatment.[11][13] Solid tumors generally have a longer latency period, often appearing 10 or more years post-treatment.[11][13][14]
Q4: What are the known risk factors for developing this compound-induced secondary malignancies?
A4: The primary risk factor is the cumulative dose of this compound.[8] Higher cumulative doses are associated with an increased risk of secondary malignancies.[7] Other contributing factors include the patient's age at the time of treatment (younger age is associated with higher risk), concurrent or prior treatment with other chemotherapeutic agents (especially alkylating agents) or radiation therapy, and underlying genetic predispositions that may affect DNA repair mechanisms.[10][15]
Troubleshooting Guides
This section addresses common issues encountered during preclinical research on this compound-induced secondary malignancies.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low incidence of secondary tumors in animal models. | - Insufficient cumulative dose of this compound.- Animal strain is resistant to tumorigenesis.- Insufficient duration of the long-term study. | - Increase the cumulative dose of this compound, being mindful of acute toxicity.- Use a genetically susceptible mouse strain (e.g., p53 knockout or haploinsufficient models).- Extend the observation period of the study, as solid tumors can have a long latency. |
| Difficulty in distinguishing secondary tumors from metastases of the primary tumor. | - Similar histological features between the primary and secondary tumors. | - Perform molecular profiling of both tumors to identify distinct genetic alterations.- In xenograft models, use human-specific markers to differentiate the primary human tumor from a secondary murine tumor. |
| High mortality rate in animal models during this compound administration. | - Acute toxicity of the this compound dosage regimen. | - Fractionate the total dose into smaller, more frequent administrations.- Provide supportive care, such as hydration and nutritional supplements.- Consider co-administration of cardioprotective agents if cardiotoxicity is a major issue. |
| Inconsistent engraftment of patient-derived xenografts (PDX) for secondary AML studies. | - Low viability of primary AML cells.- Insufficient immunosuppression of the recipient mice. | - Use fresh, high-viability patient samples for transplantation.- Employ highly immunodeficient mouse strains (e.g., NSG mice).- Consider intra-femoral injection for better engraftment. |
Quantitative Data
The following tables summarize key quantitative data from long-term studies on this compound-induced secondary malignancies.
Table 1: Incidence of Secondary Hematologic Malignancies After this compound-Based Chemotherapy
| Study Population | Cumulative this compound Dose | Incidence of t-AML/t-MDS | Follow-up Period | Citation(s) |
| Breast Cancer Patients | <300 mg/m² | 0.34% (95% CI: 0.11-0.57) | 9 years | [8] |
| Breast Cancer Patients | 300-600 mg/m² | 0.34% (95% CI: 0.11-0.57) | 9 years | [8] |
| Breast Cancer Patients | ≥600 mg/m² | 0.34% (95% CI: 0.11-0.57) | 9 years | [8] |
Table 2: Risk Factors for Secondary Malignancies
| Risk Factor | Associated Secondary Malignancy | Magnitude of Risk Increase | Citation(s) |
| High Cumulative Anthracycline Dose | t-AML/t-MDS | 7-fold higher risk for >170 mg/m² | [10] |
| Concurrent Alkylating Agents | t-AML/t-MDS | Increased risk | [10] |
| Concurrent Radiation Therapy | Solid Tumors (e.g., lung, sarcoma) | Additive or multiplicative risk | [10] |
| Younger Age at Treatment | Solid Tumors | Increased risk | [15] |
Experimental Protocols
Protocol 1: Long-Term Monitoring of Mice for this compound-Induced Secondary Hematologic Malignancies
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 for general studies, or a transgenic model for specific pathway investigations).
-
This compound Administration: Administer this compound intravenously via the tail vein. A typical dose is 5 mg/kg, given once a week for 4-6 weeks. Adjust the dose and schedule based on the specific research question and observed toxicity.
-
Monitoring:
-
Weekly: Monitor body weight, clinical signs of distress (e.g., ruffled fur, lethargy, hunched posture), and palpate for any subcutaneous masses.
-
Monthly: Collect peripheral blood via submandibular or saphenous vein puncture for complete blood counts (CBC) with differential. Look for signs of cytopenias or the presence of blast cells.
-
-
Flow Cytometry Analysis of Peripheral Blood:
-
Lyse red blood cells using an appropriate lysis buffer.
-
Stain the remaining white blood cells with a panel of fluorescently-labeled antibodies against hematopoietic lineage markers (e.g., CD45, CD11b, Gr-1 for myeloid cells; B220, CD3 for lymphoid cells) and stem/progenitor cell markers (e.g., c-Kit, Sca-1).
-
Analyze the samples on a flow cytometer to detect aberrant cell populations indicative of leukemia.
-
-
Endpoint Analysis:
-
When an animal shows signs of advanced disease or at the study endpoint, euthanize the mouse.
-
Collect bone marrow, spleen, and liver for flow cytometry and histopathological analysis.
-
Perform histopathology on these tissues and any observed tumors to confirm the diagnosis.
-
Protocol 2: Histopathological Analysis of Secondary Solid Tumors
-
Tissue Collection: At necropsy, carefully examine all organs for the presence of tumors.
-
Fixation: Fix any suspected tumor tissue, along with a sample of the surrounding normal tissue, in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Perform immunohistochemistry (IHC) with relevant markers to determine the tumor's origin and characteristics (e.g., cytokeratins for carcinomas, vimentin for sarcomas).
-
-
Microscopic Examination: A qualified pathologist should examine the stained slides to diagnose the tumor type and grade.
Signaling Pathways and Visualizations
This compound-induced secondary malignancies are primarily driven by the cellular response to DNA damage. The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: DNA Damage Response pathway initiated by this compound.
Caption: General experimental workflow for studying secondary malignancies.
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cphi-online.com [cphi-online.com]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the DNA damage response and tumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. Secondary leukemia after this compound-based adjuvant chemotherapy in operable breast cancer patients: 16 years experience of the French Adjuvant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Second Cancers | American Cancer Society [cancer.org]
- 10. Review of risk factors of secondary cancers among cancer survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Second cancers | Canadian Cancer Society [cancer.ca]
- 12. Therapy-Related Secondary Cancers - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. antonpottegaard.dk [antonpottegaard.dk]
- 14. cdc.gov [cdc.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Epirubicin Administration Protocols in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epirubicin in animal studies.
Frequently Asked Questions (FAQs)
1. What is the appropriate vehicle for dissolving and administering this compound?
This compound hydrochloride is typically reconstituted with Sterile Water for Injection, USP. For intravenous infusion, it can be further diluted with 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP.[1] The stability of this compound is pH-dependent, with maximum stability in acidic conditions (pH 4 to 5).[2] It is crucial to avoid alkaline solutions, which can cause hydrolysis of the drug.[2]
2. How should this compound solutions be stored?
Reconstituted this compound solutions are generally stable for 24 hours when stored under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light.[3] Storage at these refrigerated conditions may lead to the formation of a gelled product, which should return to a solution after 2 to 4 hours at room temperature (15-25°C).[4] this compound in 0.9% NaCl solution stored in polypropylene syringes is stable for at least 14 days at 25°C and 180 days at 4°C.[3][5]
3. How do I convert human doses of this compound to animal doses?
Dose conversion between species is typically based on body surface area (BSA) rather than body weight. The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:
HED (mg/kg) = Animal dose (mg/kg) x (Animal weight (kg) / Human weight (kg))^0.33
A more straightforward method uses Km factors (body weight in kg divided by BSA in m²). To calculate the HED from an animal dose, you can use the following:
HED (mg/kg) = Animal dose (mg/kg) / Km ratio (Human Km / Animal Km)
Conversely, to calculate the Animal Equivalent Dose (AED) from a human dose:
AED (mg/kg) = Human dose (mg/kg) x Km ratio (Human Km / Animal Km)[6][7][8][9]
Table 1: Dose Conversion Factors Based on Body Surface Area [6][7][8][9]
| Species | Body Weight (kg) | Km Factor | Km Ratio (Human Km / Animal Km) |
| Human | 60 | 37 | - |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
Troubleshooting Guides
Issue 1: Managing Acute Toxicities and Side Effects
Q: What are the most common acute side effects of this compound in animal models?
The most frequently observed acute toxicities include myelosuppression (leukopenia, neutropenia), gastrointestinal issues (nausea, vomiting, diarrhea, mucositis), and local reactions at the injection site.[10][11] Lethargy, anorexia, and alopecia are also common.[10] In cats, this compound can also be nephrotoxic.[12]
Q: My animal is experiencing severe myelosuppression (low white blood cell counts). What should I do?
Severe myelosuppression increases the risk of serious infections.[13]
-
Monitoring: Perform complete blood counts (CBC) with differentials before each cycle and regularly between cycles to monitor for neutropenia. The nadir (lowest blood cell count) for this compound-induced neutropenia is typically between days 10 and 14 after administration.[14]
-
Dose Modification: If severe neutropenia (Absolute Neutrophil Count [ANC] < 250/mm³) or neutropenic fever occurs, the this compound dose should be reduced in subsequent cycles, typically to 75% of the previous dose.[15]
-
Supportive Care: Prophylactic antibiotic therapy may be considered, especially with high-dose regimens.[13] In cases of severe infection, appropriate antibiotic treatment is necessary.
Q: How can I manage gastrointestinal toxicity like nausea and vomiting?
-
Animal Models: The ferret and musk shrew are established animal models for studying chemotherapy-induced emesis.[16][17][18][19]
-
Prophylactic Treatment: The use of anti-emetic medications prior to this compound administration can help alleviate nausea and vomiting.
-
Supportive Care: Ensure animals have easy access to food and water. In cases of severe anorexia or dehydration, parenteral fluid and nutritional support may be required.
Q: What should I do in case of drug extravasation (leakage outside the vein)?
Extravasation of this compound, a potent vesicant, can cause severe local tissue necrosis.[12] Immediate action is critical.
-
Stop the infusion immediately. [12]
-
Leave the catheter in place and attempt to aspirate any residual drug. [12]
-
Mark the affected area. [12]
-
Apply cold compresses to the site for at least 20 minutes, multiple times a day, for at least 72 hours to promote vasoconstriction and limit drug distribution.[12]
-
Administer an antidote. Dexrazoxane is an approved antidote for anthracycline extravasation.[20][21] It should be administered intravenously in a different limb within 3 hours of the event.[12] Topical application of dimethyl sulfoxide (DMSO) may also be considered.[20]
-
Surgical debridement of the necrotic tissue may be necessary in severe cases.[22]
Issue 2: Cardiotoxicity Monitoring and Mitigation
Q: What is the primary concern with chronic this compound administration?
The dose-limiting chronic toxicity of this compound is cardiotoxicity, which can manifest as a potentially fatal congestive heart failure.[15] The risk of cardiotoxicity increases with the cumulative dose.[15]
Q: How can I monitor for cardiotoxicity in my animal models?
-
Echocardiography: This is a widely used, non-invasive method to assess cardiac function. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[23][24] A significant decrease in LVEF is an indicator of cardiotoxicity.
-
Biomarkers: Serum levels of cardiac troponins (cTnI and cTnT) can be measured as indicators of myocardial injury.[6]
-
Histopathology: Post-mortem histological examination of the heart tissue can reveal characteristic signs of anthracycline-induced cardiotoxicity, such as myofibrillar loss and cytoplasmic vacuolization.[6][8]
Q: Are there strategies to mitigate this compound-induced cardiotoxicity?
-
Slow Infusion: Administering this compound as a slow infusion rather than a bolus injection has been shown to reduce cardiotoxicity in rodent models without compromising its anti-tumor efficacy.[3]
-
Cardioprotective Agents: Dexrazoxane is a cardioprotective agent that can be administered to reduce the cardiotoxic effects of anthracyclines.[1]
Quantitative Data Summary
Table 2: this compound Dosing Protocols in Preclinical Models
| Animal Model | Cancer Type/Study Purpose | Dose | Route | Schedule | Reference |
| Mouse | Mammary Carcinoma | 9-30 mg/kg | IP or IV | Single dose | [25] |
| Mouse | Breast Cancer | 8 mg/kg | IP | Every 6 days | [3] |
| Mouse | Hepatocellular Carcinoma | 10-15 mg/kg | IV | Every 7 days for 3 doses | [9] |
| Rat | Toxicity Study | 9 mg/kg | - | Single dose | [26] |
| Rabbit | Pharmacokinetics | 3 mg/kg | IV | Single dose | [2] |
| Dog | Various Tumors | 1 mg/kg | IV | - | [10] |
| Cat | Various Tumors | 1 mg/kg (or 25 mg/m²) | IV | Median of 2 treatments | [27][28] |
Table 3: Incidence of Cardiotoxicity with Cumulative this compound Doses in Humans (for reference) [15]
| Cumulative Dose (mg/m²) | Estimated Probability of Cardiotoxicity |
| 550 | 0.9% |
| 700 | 1.6% |
| 900 | 3.3% |
Experimental Protocols
Protocol 1: Measurement of Left Ventricular Ejection Fraction (LVEF) in Mice by Echocardiography
-
Anesthesia: Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Positioning: Secure the mouse in a supine position on a warming pad to maintain body temperature.
-
Imaging: Use a high-frequency ultrasound system with a transducer appropriate for small animals (e.g., 30 MHz).
-
Image Acquisition: Obtain two-dimensional (2D) images in the parasternal long-axis and short-axis views. Use these views to position the M-mode cursor perpendicular to the left ventricular (LV) septum and posterior wall.
-
M-mode Measurement: Acquire M-mode images to measure the LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculation: Calculate the fractional shortening (FS) and ejection fraction (EF) using the following formulas:
Protocol 2: Histopathological Assessment of Cardiotoxicity in Rats
-
Tissue Collection: At the end of the study, euthanize the rat and excise the heart.
-
Fixation: Fix the heart in 10% neutral buffered formalin.
-
Tissue Processing: Embed the fixed tissue in paraffin and section it at a thickness of 5 µm.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Picrosirius Red for fibrosis.
-
Microscopic Examination: Examine the stained sections under a light microscope.
-
Scoring: Assess the frequency and severity of myocardial lesions, such as myofibrillar loss and cytoplasmic vacuolization, using a semi-quantitative scoring system (e.g., Billingham's score).[4][6][8]
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cardiotoxicity signaling pathways.
Caption: Workflow for assessing this compound-induced cardiotoxicity.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Pharmacokinetics of this compound after intravenous administration: experimental and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of this compound via slow infusion as a strategy to mitigate chemotherapy-induced cardiotoxicity | PLOS One [journals.plos.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Measurement of the left ventricular ejection fraction (EF) and left ventricular fractional shortening (FS) in mice [bio-protocol.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NC‐6300, an this compound‐incorporating micelle, extends the antitumor effect and reduces the cardiotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. ahajournals.org [ahajournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. reference.medscape.com [reference.medscape.com]
- 16. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 17. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ndineuroscience.com [ndineuroscience.com]
- 20. 157-Extravasation management | eviQ [eviq.org.au]
- 21. A Retrospective Study of Chemotherapy‐Related Extravasation Events in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Treatment methods for extravasations of chemotherapeutic agents: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Greater antitumor efficacy of paclitaxel administered before this compound in a mouse mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of this compound-induced acute oxidative stress toxicity in rat liver cells and mitochondria, and the prevention of toxicity through quercetin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Retrospective Assessment of Toxicity associated with this compound Chemotherapy in 66 Tumour-bearing Cats [ouci.dntb.gov.ua]
- 28. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of autophagy in Epirubicin chemoresistance.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent or Unexpected Results in Autophagy Flux Assays
Q: My untreated control cells show high levels of LC3-II. What could be the cause?
A: High basal autophagy in untreated cells can be due to several factors:
-
Cell Culture Conditions: Nutrient deprivation (e.g., old media), high cell density, or other stressors can induce autophagy. Ensure you are using fresh media and sub-culturing cells at an appropriate density.
-
Cell Line Characteristics: Some cancer cell lines, particularly those that are more aggressive or have specific mutations, exhibit high basal autophagy.[1] It is crucial to establish a baseline for each cell line.
-
Antibody Specificity: Verify the specificity of your LC3 antibody. It's recommended to use an antibody that has been validated for Western blotting and recognizes both LC3-I and LC3-II.
Q: I am not observing a further increase in LC3-II levels after adding a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine) to my this compound-treated cells. How should I interpret this?
A: This result could indicate a few possibilities:
-
Blocked Autophagic Flux: this compound treatment might be inducing an accumulation of autophagosomes due to a blockage in their fusion with lysosomes, rather than an increase in their formation. In this case, adding a lysosomal inhibitor will not result in a further significant increase in LC3-II.
-
Maximal Autophagy Induction: The concentration of this compound used may have already induced a maximal autophagic response, and the lysosomal degradation pathway is overwhelmed.
-
Ineffective Inhibitor Concentration: The concentration of the lysosomal inhibitor may be too low to effectively block lysosomal degradation. It is important to perform a dose-response curve for your specific cell line to determine the optimal concentration.[1]
-
Incorrect Timing: The timing of inhibitor addition is critical. For flux assays, the inhibitor should be added for a short period (e.g., 2-4 hours) before cell lysis.
Q: My p62/SQSTM1 levels are increasing, but my LC3-II levels are unchanged after treatment. What does this signify?
Issue 2: Difficulties with Western Blotting for Autophagy Markers
Q: I am having trouble detecting a clear LC3-I and LC3-II band on my Western blots.
A: Several factors can contribute to this issue:
-
Gel Percentage: Use a high-percentage polyacrylamide gel (e.g., 15% or higher) or a gradient gel to effectively separate the small molecular weight difference between LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Transfer Conditions: Optimize your transfer conditions. A wet transfer system is often recommended for small proteins. Ensure complete transfer by using a total protein stain on your membrane post-transfer.
-
Antibody Quality: Use a high-quality, validated LC3 antibody. Some antibodies may have a higher affinity for one form over the other.
-
Lysis Buffer: The choice of lysis buffer can impact the detection of LC3. Some researchers have reported conflicting results with different detergents.[4] It is advisable to use a buffer known to be suitable for LC3 detection, such as RIPA buffer.
Q: My loading control varies between lanes, making it difficult to normalize my LC3-II data.
A: Consistent loading is crucial for quantitative Western blotting.
-
Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) and ensure you load equal amounts of protein in each lane.
-
Choice of Loading Control: Choose a stable loading control that is not affected by your experimental conditions. Housekeeping proteins like GAPDH or β-actin are commonly used, but their expression can sometimes be altered by drug treatments. Consider using a total protein stain for normalization as an alternative.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting autophagy to counteract this compound resistance?
A: this compound can induce autophagy in cancer cells, which acts as a pro-survival mechanism, protecting the cells from drug-induced apoptosis.[5][6] In this compound-resistant cells, basal autophagy levels are often elevated.[1] By inhibiting this protective autophagy, cancer cells can be re-sensitized to the cytotoxic effects of this compound.[5][7]
Q2: What are the common pharmacological inhibitors used to modulate autophagy in these experiments, and what are their mechanisms?
A:
-
Bafilomycin A1: A specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which prevents the acidification of lysosomes and autophagosome-lysosome fusion.[5]
-
Chloroquine (CQ) and Hydroxychloroquine (HCQ): Lysosomotropic agents that accumulate in lysosomes, raising their pH and thereby inhibiting the activity of lysosomal hydrolases and blocking the fusion of autophagosomes with lysosomes.[1]
-
3-Methyladenine (3-MA): An inhibitor of class III PI3K (Vps34), which is involved in the initial stages of autophagosome formation. Note that 3-MA can have dual roles, and its effects can be context-dependent.
Q3: What are the key signaling pathways involved in this compound-induced autophagy and chemoresistance?
A: Two of the key pathways are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Autophagy can block NF-κB-mediated pro-apoptotic signals, thereby promoting cell survival and contributing to this compound resistance.[8]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Activation of this pathway often inhibits autophagy. Conversely, inhibition of the PI3K/Akt/mTOR pathway can induce autophagy. The interplay between this pathway and autophagy is complex and can be cell-type specific in the context of this compound resistance.[9]
Q4: What are the recommended concentrations for this compound and autophagy inhibitors in in vitro experiments?
A: Optimal concentrations are cell-line dependent and should be determined empirically. However, published studies provide starting ranges:
-
Chloroquine: 10 µM to 50 µM[1]
Q5: Besides pharmacological inhibitors, what other methods can be used to modulate autophagy?
A: Genetic approaches are highly specific and provide strong evidence for the role of autophagy.
-
siRNA or shRNA knockdown: Targeting essential autophagy-related genes (ATGs) like ATG5 or ATG7 can effectively inhibit autophagy.[1][5][11]
-
CRISPR/Cas9 knockout: Generating knockout cell lines for key autophagy genes provides a stable system for studying the long-term effects of autophagy inhibition.
Quantitative Data Summary
Table 1: Effect of Autophagy Inhibition on this compound Sensitivity in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| MDA-MB-231 | This compound (25 nM) + ATG7-siRNA | ~20% reduction compared to this compound alone | [1] |
| MDA-MB-231 | This compound (25 nM) + ATG5-siRNA | ~30% reduction compared to this compound alone | [1] |
| SUM159PT | This compound (25 nM) + ATG7-siRNA | ~20% reduction compared to this compound alone | [1] |
| SUM159PT | This compound (25 nM) + ATG5-siRNA | ~12% reduction compared to this compound alone | [1] |
Table 2: Basal Autophagy Levels in this compound-Sensitive vs. -Resistant TNBC Cell Lines
| Cell Line | Resistance Status | Basal Autophagy Level | Reference |
| Parental TNBC | Sensitive | Baseline | [1] |
| This compound-Resistant TNBC | Resistant | At least 1.5-fold increase compared to parental | [1] |
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux by Western Blotting
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with this compound at the desired concentration and for the desired time.
-
Lysosomal Inhibition (for flux measurement): In a parallel set of wells, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a high-percentage (e.g., 15%) SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with this compound alone, an autophagy inhibitor alone, or a combination of both for the desired duration (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm.
-
Trypan Blue Exclusion Assay: Detach cells and stain with trypan blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced autophagy and its role in chemoresistance.
Caption: Experimental workflow for assessing autophagic flux.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting autophagy increases this compound's cytotoxicity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy protects breast cancer cells from this compound-induced apoptosis and facilitates this compound-resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting autophagy increases this compound's cytotoxicity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced autophagy reveals vulnerability of P-gp mediated this compound resistance in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophagy Modulation in Therapeutic Strategy of Breast Cancer Drug Resistance [jcancer.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Anti-Tumor Efficacy of Epirubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor efficacy of Epirubicin against alternative formulations and combination therapies. The data presented is derived from preclinical studies in established cancer models, offering valuable insights for researchers in oncology and drug development.
Executive Summary
This compound, an anthracycline antibiotic, is a cornerstone of various chemotherapy regimens. Its primary mechanism of action involves the intercalation of DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription and ultimately, tumor cell death. This guide delves into the in vivo validation of this compound's efficacy, presenting comparative data from xenograft models of hepatocellular carcinoma and breast cancer. The comparisons include a novel nanoparticle formulation and a combination therapy approach, highlighting efforts to enhance this compound's therapeutic index.
Comparative In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies, showcasing the anti-tumor activity of this compound and its comparators in different cancer models.
Hepatocellular Carcinoma Xenograft Model
A study utilizing a nude mouse xenograft model with HepG2 human hepatocellular carcinoma cells compared the efficacy of this compound with a novel this compound-gold nanoparticle (EPI-AuNP) formulation. The results demonstrate a significant enhancement in tumor growth inhibition with the nanoparticle formulation.[1][2][3][4]
| Treatment Group | Mean Tumor Weight (g) ± SD | Mean Tumor Volume (cm³) ± SD |
| Control (Saline) | 2.48 ± 0.15 | 2.23 ± 0.34 |
| This compound (EPI) | 1.39 ± 0.10 | 0.81 ± 0.11 |
| Gold Nanoparticles (AuNP) | 1.67 ± 0.17 | 1.21 ± 0.25 |
| EPI-AuNP | 0.80 ± 0.11 | 0.27 ± 0.06 |
Data from a study on HepG2 xenografts in nude mice.[1][2][3][4]
Another study in a Hep3B hepatocellular carcinoma subcutaneous xenograft model compared standard this compound with NC-6300, an this compound-incorporating micelle. This novel formulation also demonstrated superior anti-tumor activity.
| Treatment Group | Mean Tumor Volume (mm³) on Day 21 | Mean Relative Body Weight on Day 21 |
| Control | ~1200 | ~1.0 |
| This compound (10 mg/kg) | ~600 | ~0.9 |
| NC-6300 (10 mg/kg) | ~300 | ~1.0 |
| NC-6300 (15 mg/kg) | <200 | ~1.0 |
Data adapted from a study on Hep3B xenografts in BALB/c nude mice.[5]
Breast Cancer Xenograft Model
In a 4T1 breast cancer model in BALB/c mice, the combination of this compound with the natural flavonoid Taxifolin was investigated. The combination therapy resulted in a more pronounced suppression of tumor growth compared to this compound alone.
| Treatment Group | Mean Tumor Volume (mm³) on Day 21 |
| Control | ~2000 |
| This compound | ~1000 |
| Taxifolin | ~1500 |
| This compound + Taxifolin | ~500 |
Qualitative data representation from a study on 4T1 allografts in BALB/c mice.[6]
Furthermore, a study in a 4T1 breast cancer model evaluated the combination of a local this compound hydrogel (EPI-GEL) injection with systemic anti-PD-L1 therapy. The combination demonstrated enhanced tumor growth inhibition in the treated primary tumor.
| Treatment Group (Right Tumor) | Mean Tumor Volume (mm³) on Day 21 |
| Control | ~1500 |
| anti-PD-L1 | ~1200 |
| EPI-GEL | ~400 |
| EPI-GEL + anti-PD-L1 | ~300 |
Data adapted from a study on 4T1 xenografts in BALB/c mice.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo efficacy studies of this compound.
General Xenograft Tumor Model Protocol
This protocol outlines the key steps for establishing a subcutaneous xenograft model and evaluating the anti-tumor efficacy of this compound.
1. Cell Culture and Animal Models:
-
Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), 4T1 (breast cancer), or A549 (lung cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Animals: Immunocompromised mice, such as BALB/c nude or NOD-SCID mice (typically 6-8 weeks old), are used to prevent rejection of human tumor xenografts.[5] Animals are housed in a pathogen-free environment.
2. Tumor Implantation:
-
Tumor cells are harvested during their exponential growth phase.
-
A suspension of 2 x 10^5 to 5 x 10^6 cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.[7]
3. Treatment Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
This compound is typically dissolved in sterile saline.
-
Administration can be intravenous (i.v.) via the tail vein or intratumoral (i.t.). A common dosage for this compound is 5-10 mg/kg.[1][5]
-
The treatment schedule can vary, for example, injections every other day for two weeks or once a week for three weeks.[1][5]
4. Efficacy Evaluation:
-
Tumor Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (width² x length) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be used for further analysis (e.g., histology, biomarker analysis).
Visualizing Experimental Processes and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental workflows.
This compound's Mechanism of Action
Caption: Mechanism of this compound's anti-tumor activity.
In Vivo Efficacy Study Workflow
References
- 1. This compound-gold nanoparticles suppress hepatocellular carcinoma xenograft growth in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-gold nanoparticles suppress hepatocellular carcinoma xenograft growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-gold nanoparticles suppress hepatocellular carcinoma xenograft growth in nude mice [jbr-pub.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. Contradistinction between doxorubicin and this compound: in-vivo metabolism, pharmacokinetics and toxicodynamics after single- and multiple-dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of In Vitro and In Vivo Effects of Taxifolin and this compound on Epithelial–Mesenchymal Transition in Mouse Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of this compound sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Epirubicin's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Epirubicin across various cancer cell lines. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to serve as a valuable resource for researchers investigating the efficacy and molecular mechanisms of this widely used chemotherapeutic agent.
Comparative Cytotoxicity of this compound
This compound exhibits a range of cytotoxic effects on different cancer cell lines, largely dependent on their tissue of origin and genetic background. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxicity. Below is a summary of reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~0.05 - 1.19 | [1][2] |
| T47D | Breast Ductal Carcinoma | Varies | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | Varies | [2] |
| SK-BR-3 | Breast Adenocarcinoma | Varies | [4] |
| HepG2 | Hepatocellular Carcinoma | Varies | |
| SMMC-7721 | Hepatocellular Carcinoma | Varies | |
| A549 | Lung Carcinoma | > 20 (Doxorubicin) | [5] |
| HeLa | Cervical Adenocarcinoma | 2.9 (Doxorubicin) | [5] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time, cell density, and assay method. The data presented here is for comparative purposes. Doxorubicin data is included for A549 and HeLa cells to provide context, as this compound and Doxorubicin are closely related anthracyclines[5].
Differential Induction of Apoptosis
This compound is a potent inducer of apoptosis, a key mechanism of its anticancer activity. However, the extent of apoptosis varies among different cell lines, highlighting differential sensitivities to the drug.
| Cell Line | Cancer Type | Treatment Conditions | Apoptotic Cells (%) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.8 - 1.5 µM for 48h | No significant increase | [3] |
| MGC803 | Gastric Cancer | 1.18 µg/ml (IC50) for 24h | Increased | [6] |
| SIM-A9 | Microglia | 1.0 µM for 24h | ~50% | |
| 4T1 | Breast Cancer | 5.0 µM for 24h | ~50% | |
| MDA-MB-231 | Breast Adenocarcinoma | Varies | Increased | [7] |
Note: The percentage of apoptotic cells was determined by Annexin V/Propidium Iodide staining followed by flow cytometry, or by Hoechst staining.
Cell Cycle Arrest: A p53-Dependent Response
This compound's ability to intercalate with DNA and inhibit topoisomerase II leads to DNA damage, which in turn can trigger cell cycle arrest, allowing time for DNA repair or initiating apoptosis[8]. The specific phase of cell cycle arrest is often dependent on the p53 tumor suppressor status of the cancer cells[4].
| Cell Line | Cancer Type | p53 Status | This compound-Induced Cell Cycle Arrest | Reference |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | G0/G1 phase | [3][4] |
| SK-BR-3 | Breast Adenocarcinoma | Mutant | Late S and G2 phases | [4] |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | G2/M phase | |
| SMMC-7721 | Hepatocellular Carcinoma | Varies | G2/M phase |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating key signaling pathways involved in cell survival, proliferation, and death. The following diagrams illustrate the impact of this compound on the p53 and JAK/STAT1 pathways.
This compound-Induced p53-Mediated Cell Cycle Arrest
Caption: this compound-induced DNA damage activates the p53 pathway, leading to G1 cell cycle arrest.
This compound's Influence on the JAK/STAT1 Pathway
Caption: this compound modulates the JAK/STAT1 signaling pathway, influencing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ursolic Acid Enhances the Sensitivity of MCF-7 and MDA-MB-231 Cells to this compound by Modulating the Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Activated cell cycle checkpoints in this compound-treated breast cancer cells studied by BrdUrd-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. p53 activates G1 checkpoint following DNA damage by doxorubicin during transient mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles Following Epirubicin Treatment
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of gene expression profiles in cancer cells following treatment with Epirubicin, a widely used anthracycline chemotherapeutic agent. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the molecular mechanisms of this compound action and resistance. This document summarizes key findings from publicly available experimental data, details relevant experimental protocols, and visualizes associated signaling pathways.
Summary of Gene Expression Changes
This compound treatment induces significant alterations in the gene expression profiles of cancer cells. These changes are central to its cytotoxic effects and the development of drug resistance. The following table summarizes differentially expressed genes identified in breast cancer cell lines post-Epirubicin treatment, as reported in various studies. It is important to note that the specific genes and the magnitude of their expression change can vary depending on the cell line, drug concentration, and duration of treatment.
| Gene | Regulation | Fold Change (if reported) | Function | Reference |
| Genes Involved in Apoptosis | ||||
| BCL2 | Down-regulated | - | Anti-apoptotic | [1] |
| BAX | Up-regulated | - | Pro-apoptotic | [2] |
| FasL | Up-regulated | - | Pro-apoptotic ligand | [2] |
| Caspase-3 | Activated | - | Executioner caspase | [2][3] |
| Caspase-8 | Activated | - | Initiator caspase | [2] |
| Caspase-9 | Activated | - | Initiator caspase | [4] |
| Genes Involved in Cell Cycle & Proliferation | ||||
| p21cip1 (CDKN1A) | Up-regulated | - | Cell cycle arrest | [5] |
| CCNB1 | - | - | Cell cycle progression | [6] |
| Genes Associated with Drug Resistance | ||||
| Topoisomerase II (TOP2A) | - | - | Drug target | [1] |
| GST-π | - | - | Detoxification | [1] |
| P-glycoprotein (P-gp/ABCB1) | Up-regulated | - | Drug efflux pump | [7] |
| LRP | - | - | Drug resistance | [1] |
| MEDAG | Up-regulated | - | Reduces this compound sensitivity | [8] |
| Other Notable Genes | ||||
| PD-L1 | Up-regulated | - | Immune checkpoint | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are compiled protocols based on common practices reported in the literature for analyzing the effects of this compound on cancer cell lines.[5][7][11][12][13][14][15][16][17][18]
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Human breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][18][19] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound hydrochloride is dissolved in sterile, nuclease-free water or dimethyl sulfoxide (DMSO) to create a stock solution, which is stored at -20°C. Working concentrations are prepared by diluting the stock solution in the complete culture medium immediately before use.
-
Treatment Protocol: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 0.5 µg/mL to 10 µg/mL) or vehicle control (e.g., DMSO).[8][19] Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours) before harvesting for RNA extraction.[5]
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from treated and control cells using a TRIzol-based method or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity is assessed using an Agilent Bioanalyzer or by agarose gel electrophoresis to ensure the absence of degradation.
Gene Expression Analysis: Microarray
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes. The chip is incubated in a hybridization chamber under specific temperature and humidity conditions to allow the labeled cDNA to bind to its complementary probes.
-
Washing and Scanning: After hybridization, the microarray slide is washed to remove any unbound or non-specifically bound cDNA. The slide is then scanned using a microarray scanner to detect the fluorescent signals.
-
Data Analysis: The fluorescence intensity of each spot on the microarray is quantified. The data is then normalized to correct for technical variations. Differentially expressed genes between the this compound-treated and control samples are identified based on fold change and statistical significance (p-value).
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation: A portion of the total RNA is used to construct a sequencing library. This involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.[18]
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapter sequences. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted to determine the gene expression level. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to this compound treatment.
Validation of Gene Expression Data
-
Quantitative Real-Time PCR (qRT-PCR): To validate the results from microarray or RNA-Seq analysis, the expression levels of selected differentially expressed genes are measured using qRT-PCR.
-
Primer Design: Gene-specific primers are designed for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Reverse Transcription: Total RNA is reverse transcribed into cDNA.
-
PCR Amplification: The cDNA is used as a template for PCR amplification with the gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification is monitored in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
Visualizations
The following diagrams illustrate the experimental workflow and key signaling pathways affected by this compound.
Caption: Experimental workflow for analyzing gene expression profiles post-Epirubicin treatment.
Caption: Mechanism of this compound-mediated inhibition of Topoisomerase II.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. Drug resistance gene expression and chemotherapy sensitivity detection in Chinese women with different molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line [frontiersin.org]
- 8. MEDAG enhances breast cancer progression and reduces this compound sensitivity through the AKT/AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Study of this compound sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling [frontiersin.org]
- 10. Study of this compound sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Microarray: An Approach to Evaluate Drug-Induced Alterations in Protein Expression - Advancements in Cancer Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Microarray: An Approach to Evaluate Drug-Induced Alterations in Protein Expression | Exon Publications [exonpublications.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid assessment of drug response in cancer cells using microwell array and molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment of cancer cells with chemotherapeutic drugs results in profound changes in expression of genes encoding aldehyde-metabolizing enzymes [jcancer.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Hypoxia-induced miR-181a-5p up-regulation reduces this compound sensitivity in breast cancer cells through inhibiting EPDR1/TRPC1 to activate PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Epirubicin vs. Doxorubicin: A Comparative Guide to Cardiotoxicity Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin and its epimer, Epirubicin, are highly effective anthracycline chemotherapeutic agents widely used in the treatment of various cancers. However, their clinical application is often limited by a significant risk of cardiotoxicity, which can lead to life-threatening heart failure. While both drugs share a similar anti-neoplastic mechanism, primarily through the inhibition of topoisomerase II and DNA intercalation, there are crucial differences in their molecular structure that are believed to underlie the generally lower cardiotoxic potential of this compound.[1][2] This guide provides a detailed comparison of the cardiotoxicity mechanisms of this compound and Doxorubicin, supported by experimental data and detailed protocols.
Key Differences in Cardiotoxicity
This compound is considered to be less cardiotoxic than Doxorubicin.[1][3] This difference is attributed to several factors, including variations in their metabolism, the extent of reactive oxygen species (ROS) generation, and their interaction with mitochondrial components and topoisomerase IIβ in cardiomyocytes.[4]
Quantitative Comparison of Cardiac Function
Clinical studies have demonstrated a dose-dependent negative impact of both drugs on cardiac function, with Doxorubicin exerting a more pronounced effect at equimolar doses.
| Parameter | Doxorubicin (DXR) | This compound (EPI) | Study Population | Reference |
| Change in Left Ventricular Ejection Fraction (LVEF) | Decrease from 57 ± 6% to 54 ± 6% (p = 0.005) | Decrease from 58 ± 5% to 55 ± 5% (p = 0.001) | 99 patients without prior cardiac disease | [1][5] |
| Change in Peak Ejection Rate (PER) | Decrease from 3.08 ± 0.46 EDV/s to 2.79 ± 0.49 EDV/s (p = 0.004) | Decrease from 2.98 ± 0.50 EDV/s to 2.73 ± 0.34 EDV/s (p = 0.001) | 99 patients without prior cardiac disease | [1][5] |
| Change in Peak Filling Rate (PFR) | Decrease from 2.82 ± 0.76 EDV/s to 2.41 ± 0.55 EDV/s (p = 0.004) | No significant alteration (from 2.72 ± 0.51 to 2.62 ± 0.41 EDV/s) | 99 patients without prior cardiac disease | [1][5] |
| Incidence of Congestive Heart Failure (CHF) | 9 out of 116 patients | 2 out of 116 patients | 232 patients with metastatic breast cancer | [6] |
Mechanisms of Cardiotoxicity: A Head-to-Head Comparison
The cardiotoxicity of anthracyclines is multifactorial. The primary proposed mechanisms include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, inhibition of topoisomerase IIβ, and induction of apoptosis.
Reactive Oxygen Species (ROS) Generation
One of the most cited mechanisms of anthracycline-induced cardiotoxicity is the generation of ROS, leading to oxidative stress and cellular damage.
Doxorubicin: The quinone moiety in the Doxorubicin molecule can undergo redox cycling, leading to the formation of semiquinone free radicals and subsequent generation of superoxide radicals. This process is particularly detrimental in the mitochondria-rich cardiomyocytes.[4]
This compound: this compound has been shown to generate fewer ROS compared to Doxorubicin.[4] This is attributed to its stereochemical difference—the axial-to-equatorial epimerization of the hydroxyl group at the 4' position of the amino sugar. This structural change is thought to limit its localization to mitochondrial one-electron quinone reductases, thereby reducing the efficiency of ROS production.[4]
Mitochondrial Dysfunction
Mitochondria are a primary target of anthracycline-induced cardiotoxicity.
Doxorubicin: Doxorubicin accumulates in the mitochondria of cardiomyocytes, where it impairs mitochondrial respiration and oxidative phosphorylation.[7] It can bind to cardiolipin, a key phospholipid of the inner mitochondrial membrane, disrupting the electron transport chain and leading to mitochondrial swelling and damage.[4] This results in decreased ATP production and the release of pro-apoptotic factors like cytochrome c.
This compound: Due to its altered stereochemistry, this compound is more lipophilic and is metabolized more rapidly to less toxic glucuronide conjugates.[8] This faster clearance and different metabolic pathway may lead to lower accumulation in cardiac mitochondria compared to Doxorubicin, thus mitigating mitochondrial damage.
Topoisomerase IIβ Inhibition
While the anti-cancer effects of anthracyclines are primarily mediated through the inhibition of topoisomerase IIα in rapidly dividing cancer cells, their cardiotoxic effects are linked to the inhibition of topoisomerase IIβ (TOP2B) in quiescent cardiomyocytes.
Doxorubicin: Doxorubicin forms a stable ternary complex with TOP2B and DNA, leading to DNA double-strand breaks. This DNA damage triggers a cascade of events, including the activation of p53 and other cell death pathways, ultimately leading to cardiomyocyte apoptosis.[9]
This compound: While this compound also inhibits TOP2B, some studies suggest that its interaction with the enzyme may be less stable or lead to a lower frequency of DNA double-strand breaks compared to Doxorubicin at equimolar concentrations. However, both drugs are potent TOP2B poisons.[10] The reduced cardiotoxicity of this compound is likely a combination of factors, with reduced ROS and altered metabolism playing a more significant role.
Apoptosis
The culmination of ROS-induced damage, mitochondrial dysfunction, and DNA damage is the induction of apoptosis, or programmed cell death, in cardiomyocytes.
Doxorubicin: Doxorubicin is a potent inducer of apoptosis in cardiomyocytes. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.[11] It can also activate extrinsic apoptotic pathways through the upregulation of death receptors like Fas and TNFR1.[8]
This compound: this compound also induces apoptosis, but generally to a lesser extent than Doxorubicin at equivalent doses.[8] The reduced upstream insults (less ROS, potentially less mitochondrial and DNA damage) likely contribute to a lower apoptotic signaling cascade.
Experimental Protocols
The following are generalized protocols for key experiments used to assess anthracycline-induced cardiotoxicity in vitro.
Cell Viability Assay (CCK-8)
This assay measures cell viability based on the enzymatic reduction of a tetrazolium salt by cellular dehydrogenases.
-
Cell Culture: Plate H9c2 cardiomyocytes in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Doxorubicin or this compound (e.g., 0.1, 1, 5, 10 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
Assay Procedure:
-
After the incubation period, remove the drug-containing medium.
-
Add 100 µL of fresh medium and 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat H9c2 cells with Doxorubicin or this compound as described for the viability assay.
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Measurement of Intracellular ROS (Dihydroethidium - DHE Staining)
DHE is a fluorescent probe that specifically detects superoxide radicals.
-
Cell Culture and Treatment: Culture H9c2 cells on glass coverslips and treat with Doxorubicin or this compound.
-
Staining:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DHE solution (e.g., 5 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
-
Microscopy: Visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity to determine the relative levels of superoxide production.
Western Blot for Apoptotic Proteins (Bax/Bcl-2)
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels and calculate the Bax/Bcl-2 ratio.[12][13]
Conclusion
The available evidence strongly indicates that this compound exhibits a more favorable cardiotoxicity profile compared to Doxorubicin.[14][15] This is primarily attributed to its distinct metabolic pathway, which leads to the formation of less cardiotoxic metabolites, and its reduced capacity to generate reactive oxygen species within cardiomyocytes.[4][8] While both drugs induce cardiomyocyte apoptosis through the inhibition of topoisomerase IIβ and subsequent DNA damage, the upstream cellular insults appear to be less severe with this compound.[8][10] For researchers and drug development professionals, understanding these mechanistic differences is crucial for the design of safer anthracycline analogs and the development of effective cardioprotective strategies to be used in conjunction with these potent anti-cancer agents. Further research focusing on the specific interactions of these drugs with mitochondrial and nuclear targets will continue to refine our understanding and aid in the development of novel therapies with improved safety profiles.
References
- 1. Comparison of this compound and doxorubicin cardiotoxicity induced by low doses: Evolution of the diastolic and systolic parameters studied by radionucide angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiotoxicity of this compound and doxorubicin: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of doxorubicin, mitoxantrone, and this compound in combination with ICRF-187 (ADR-529) in a chronic cardiotoxicity animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Comparison of this compound and doxorubicin cardiotoxicity induced by low doses: evolution of the diastolic and systolic parameters studied by radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin vs this compound, report of a second-line randomized phase II/III study in advanced breast cancer. EORTC Breast Cancer Cooperative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | HuangLian-4 alleviates myocardial ischemia-reperfusion injury by activating the pro-survival STAT3 signaling pathway [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. A COMPARATIVE STUDY OF CARDIOVASCULAR TOXICITY OF this compound AND DOXORUBICIN IN PATIENTS WITH BREAST CANCER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Comparative proteomics of Epirubicin-sensitive vs. -resistant cells
For Researchers, Scientists, and Drug Development Professionals
Epirubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for various cancers, particularly breast cancer. However, the development of this compound resistance remains a significant clinical hurdle, often leading to treatment failure. Understanding the molecular underpinnings of this resistance is paramount for developing novel therapeutic strategies to overcome it. This guide provides a comparative overview of the proteomic landscapes of this compound-sensitive and -resistant cancer cells, supported by experimental data and detailed methodologies, to aid researchers in this critical endeavor.
Quantitative Proteomic Profile: this compound-Sensitive vs. -Resistant Cells
Comparative proteomic analysis of the triple-negative breast cancer cell line MDA-MB-231 and its this compound-resistant counterpart (Epi-R) has revealed significant alterations in the expression of numerous proteins. These changes point towards the complex molecular rewiring that enables cancer cells to withstand the cytotoxic effects of this compound. A study by Wang et al. (2021) utilized iTRAQ (isobaric tags for relative and absolute quantitation) proteomics to identify 202 differentially expressed proteins, with 130 being upregulated and 72 downregulated in the resistant cells[1].
Below is a summary of some key differentially expressed proteins, categorized by their primary cellular functions.
Table 1: Differentially Expressed Proteins in this compound-Resistant (Epi-R) MDA-MB-231 Cells Compared to Sensitive Parental Cells
| Protein Name | Gene Symbol | Cellular Function | Fold Change (Epi-R vs. Sensitive) |
| Upregulated Proteins | |||
| Integrin beta-1 | ITGB1 | Cell adhesion, migration, signaling | > 1.5 |
| Integrin alpha-6 | ITGA6 | Cell adhesion, proliferation | > 1.5 |
| Integrin beta-4 | ITGB4 | Cell adhesion, signaling | > 1.5 |
| Annexin A2 | ANXA2 | Cell motility, proliferation, apoptosis | > 1.5 |
| Vimentin | VIM | Intermediate filament, cell migration | > 1.5 |
| Heat shock protein 90 | HSP90AA1 | Protein folding, signal transduction | > 1.5 |
| Downregulated Proteins | |||
| Caspase-3 | CASP3 | Apoptosis execution | < 0.67 |
| Bax | BAX | Pro-apoptotic protein | < 0.67 |
| Cytochrome c | CYCS | Apoptosis, electron transport chain | < 0.67 |
| E-cadherin | CDH1 | Cell-cell adhesion, tumor suppressor | < 0.67 |
| p53 | TP53 | Tumor suppressor, cell cycle arrest, apoptosis | < 0.67 |
Note: The fold changes are representative values from proteomic studies and may vary between specific experiments.
Key Signaling Pathways Implicated in this compound Resistance
Proteomic data consistently points to the dysregulation of specific signaling pathways in this compound-resistant cells. The Mitogen-Activated Protein Kinase (MAPK) pathway, in particular, has been identified as a critical driver of resistance.
Experimental Protocols
The following sections detail the methodologies employed in the comparative proteomic analysis of this compound-sensitive and -resistant cells.
Cell Culture and Development of this compound-Resistant Cell Lines
-
Cell Lines: The human triple-negative breast cancer cell line MDA-MB-231 is a commonly used model.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Cells: this compound-resistant cells (e.g., MDA-MB-231/Epi-R) are generated by continuous exposure of the parental cell line to gradually increasing concentrations of this compound over several months. The starting concentration is typically low, and it is incrementally increased as the cells develop resistance. The resistance of the resulting cell line is confirmed by determining the IC50 (half-maximal inhibitory concentration) value for this compound using a cell viability assay (e.g., MTT or CCK-8 assay) and comparing it to the parental cells.
Protein Extraction and Digestion
-
Cell Lysis: Sensitive and resistant cells are harvested, washed with phosphate-buffered saline (PBS), and lysed in a buffer containing detergents (e.g., SDS) and protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Protein Digestion: An equal amount of protein from each sample is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with trypsin to generate peptides.
iTRAQ Labeling and Mass Spectrometry
-
iTRAQ Labeling: The resulting peptide mixtures from the sensitive and resistant cell lines are labeled with different isobaric tags (e.g., iTRAQ 4-plex or 8-plex reagents) according to the manufacturer's protocol. These tags have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for simultaneous identification and quantification of proteins from different samples.
-
LC-MS/MS Analysis: The labeled peptide samples are combined and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by high-performance liquid chromatography (HPLC) based on their physicochemical properties and then introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The instrument isolates and fragments the peptides, and the resulting fragmentation spectra are recorded.
Data Analysis
-
Protein Identification and Quantification: The raw MS/MS data is processed using specialized software (e.g., Proteome Discoverer, MaxQuant). The software searches the fragmentation spectra against a protein database (e.g., UniProt) to identify the corresponding peptides and proteins. The intensities of the iTRAQ reporter ions are used to calculate the relative abundance of each protein in the sensitive versus resistant cells.
-
Bioinformatics Analysis: Differentially expressed proteins (typically with a fold change >1.5 or <0.67 and a p-value <0.05) are subjected to bioinformatics analysis to identify enriched biological processes, molecular functions, and signaling pathways using tools such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis.
Conclusion
The comparative proteomic analysis of this compound-sensitive and -resistant cancer cells provides a valuable snapshot of the molecular adaptations that drive drug resistance. The identification of differentially expressed proteins and the elucidation of dysregulated signaling pathways, such as the MAPK pathway, offer promising targets for the development of novel therapeutic strategies. By understanding the intricate mechanisms of resistance, researchers can work towards designing more effective combination therapies that can overcome resistance and improve patient outcomes in the fight against cancer. This guide serves as a foundational resource for professionals in the field, offering both a summary of current knowledge and a methodological framework for future investigations.
References
Epirubicin Combination Therapies: A Comparative Guide to Long-Term Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy of Epirubicin-based combination therapies, a cornerstone in the treatment of various solid tumors for decades. By presenting data from pivotal clinical trials, this document aims to offer an objective comparison with alternative regimens and details the experimental frameworks that underpin these findings.
Executive Summary
This compound, an anthracycline antibiotic, has been a mainstay in chemotherapy for cancers such as breast and gastric cancer. Its efficacy, particularly when used in combination with agents like cyclophosphamide and 5-fluorouracil (FEC/CEF), has been well-documented. This guide delves into the long-term survival data from key clinical trials, comparing this compound-based regimens against both older and more contemporary standards of care. The data underscores the durable benefit of including this compound in adjuvant settings for breast cancer and its role in perioperative gastric cancer therapy, while also highlighting the evolution of treatment paradigms toward taxane-containing and targeted regimens.
Comparative Efficacy in Early-Stage Breast Cancer
This compound-based combinations have been extensively studied in the adjuvant treatment of early-stage breast cancer, demonstrating significant improvements in long-term survival outcomes compared to non-anthracycline regimens and showing dose-dependent efficacy.
Table 1: Long-Term Efficacy of CEF vs. CMF in Node-Positive Premenopausal Breast Cancer (NCIC CTG MA.5 Trial)
| Outcome Metric | CEF (this compound-based) | CMF (Methotrexate-based) | Hazard Ratio (CMF vs. CEF) | p-value |
| 10-Year Disease-Free Survival | 52% | 45% | 1.31 | 0.007 |
| 10-Year Overall Survival | 62% | 58% | 1.18 | 0.085 |
Data from the 10-year follow-up of the NCIC CTG MA.5 trial.[1][2]
Table 2: Long-Term Efficacy of Dose-Intensified this compound in Node-Positive Breast Cancer (Belgian Multicentre Study)
| Regimen | 15-Year Event-Free Survival | Hazard Ratio (vs. HEC) | p-value (vs. HEC) |
| HEC (High-Dose this compound) | 50% | - | - |
| EC (Low-Dose this compound) | 39% | 1.30 (EC vs HEC) | 0.03 |
| CMF | 45% | 1.12 (CMF vs HEC) | 0.39 |
Data from the 15-year follow-up of the Belgian Multicentre Study. Note: No significant difference in overall survival was observed among the three arms.[3][4]
Table 3: Long-Term Efficacy of FEC 100 vs. FEC 50 in Node-Positive Breast Cancer (FASG-05 Trial)
| Outcome Metric | FEC 100 (100 mg/m²) | FEC 50 (50 mg/m²) | p-value |
| 10-Year Disease-Free Survival | 50.7% | 45.3% | 0.036 (Wilcoxon) |
| 10-Year Overall Survival | 54.8% | 50.0% | 0.038 (Wilcoxon) |
Data from the 10-year follow-up of the French Adjuvant Study Group 05 (FASG-05) trial.[5]
Table 4: Long-Term Efficacy of Sequential FEC-Docetaxel vs. FEC Alone in Node-Positive Breast Cancer (PACS-01 Trial)
| Outcome Metric | FEC-D (Sequential Docetaxel) | FEC Alone | Hazard Ratio (FEC vs. FEC-D) |
| 8-Year Disease-Free Survival | 70.2% | 65.8% | 0.85 |
| 8-Year Overall Survival | 83.2% | 78.0% | 0.75 |
Data from the 8-year follow-up of the UNICANCER-PACS-01 trial.[3][6]
Comparative Efficacy in Gastric Cancer
In the setting of advanced and resectable gastric cancer, this compound-based combinations like ECF (this compound, Cisplatin, 5-Fluorouracil) have been a standard of care. However, more recent trials have compared these regimens against newer combinations.
Table 5: Efficacy of ECF vs. FAMTX in Advanced Gastric Cancer
| Outcome Metric | ECF (this compound-based) | FAMTX (Doxorubicin-based) | p-value |
| Median Overall Survival | 8.7 months | 6.1 months | 0.0005 |
| 2-Year Survival Rate | 14% | 5% | 0.03 |
Data from a randomized trial in advanced oesophagogastric cancer.[6][7]
Table 6: Efficacy of Perioperative FLOT vs. ECF/ECX in Resectable Gastric Cancer (FLOT4 Trial)
| Outcome Metric | FLOT (Docetaxel-based) | ECF/ECX (this compound-based) | Hazard Ratio (FLOT vs. ECF/ECX) |
| Median Overall Survival | 50 months | 35 months | 0.77 |
| 3-Year Overall Survival Rate | 57% | 48% | - |
| 5-Year Overall Survival Rate | 45% | 36% | - |
Data from the FLOT4 phase III trial, which established FLOT as a new standard of care.[3][8]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach primarily targeting DNA replication and integrity within cancer cells. Its planar ring structure intercalates between DNA base pairs, distorting the double helix and obstructing the processes of DNA and RNA synthesis.[6][9] A critical function is its inhibition of topoisomerase II, an enzyme essential for relaxing DNA supercoils during replication. This compound stabilizes the complex between topoisomerase II and DNA after the DNA has been cleaved, preventing the re-ligation of the strands. This leads to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.[6][9] Additionally, this compound can generate reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and cell membranes, further contributing to its anti-tumor activity.[6]
Caption: Mechanism of action for this compound.
Clinical Trial Workflow
The evaluation of this compound-based therapies follows a standardized clinical trial workflow, from patient recruitment to long-term follow-up, ensuring robust and reliable data collection for efficacy and safety assessment.
Caption: A typical workflow for a randomized controlled clinical trial.
Detailed Experimental Protocols
NCIC CTG MA.5 Trial (CEF vs. CMF)
-
Objective: To compare the efficacy of an this compound-containing regimen (CEF) with a standard Methotrexate-containing regimen (CMF) in premenopausal women with node-positive breast cancer.
-
Patient Population: 710 pre- or perimenopausal women with axillary node-positive breast cancer who had undergone mastectomy or lumpectomy.
-
Regimens:
-
CEF Arm: Cyclophosphamide 75 mg/m² orally on days 1-14, this compound 60 mg/m² IV on days 1 and 8, and 5-Fluorouracil 500 mg/m² IV on days 1 and 8. Cycles were repeated every 28 days for six cycles.[1][2]
-
CMF Arm: Cyclophosphamide 100 mg/m² orally on days 1-14, Methotrexate 40 mg/m² IV on days 1 and 8, and 5-Fluorouracil 600 mg/m² IV on days 1 and 8. Cycles were repeated every 28 days for six cycles.[1][2]
-
-
Endpoints: The primary endpoints were relapse-free survival (RFS) and overall survival (OS).
Belgian Multicentre Study (HEC vs. EC vs. CMF)
-
Objective: To evaluate the dose-response of this compound and compare it with the CMF regimen in node-positive breast cancer.
-
Patient Population: 777 eligible patients aged 18 to 70 with node-positive breast cancer.
-
Regimens:
-
HEC Arm: this compound 100 mg/m² and Cyclophosphamide 830 mg/m² on day 1, repeated every 3 weeks for eight cycles.
-
EC Arm: this compound 60 mg/m² and Cyclophosphamide 500 mg/m² on day 1, repeated every 3 weeks for eight cycles.
-
CMF Arm: Cyclophosphamide orally on days 1-14, with Methotrexate and 5-Fluorouracil, for six cycles.[10]
-
-
Endpoints: The primary endpoint was event-free survival (EFS). Overall survival (OS) was a secondary endpoint.
UNICANCER-PACS-01 Trial (FEC vs. FEC-D)
-
Objective: To compare six cycles of a standard FEC regimen with a sequential regimen of three cycles of FEC followed by three cycles of docetaxel (FEC-D).
-
Patient Population: 1,999 patients with operable, node-positive breast cancer.[3][4][8]
-
Regimens:
-
FEC-D Arm: Three cycles of FEC (5-Fluorouracil 500 mg/m², this compound 100 mg/m², Cyclophosphamide 500 mg/m²) followed by three cycles of Docetaxel (100 mg/m²), with all cycles administered every 21 days.[3][6]
-
FEC Arm: Six cycles of FEC (5-Fluorouracil 500 mg/m², this compound 100 mg/m², Cyclophosphamide 500 mg/m²) administered every 21 days.[3][8]
-
-
Endpoints: The primary endpoint was 5-year disease-free survival (DFS). Overall survival (OS) was a key secondary endpoint.
Comparison with Alternatives & Future Directions
The long-term data consistently supports the use of this compound-based regimens, particularly dose-intense and taxane-sequenced approaches, in the adjuvant setting for high-risk early breast cancer. The superiority of CEF over CMF established anthracyclines as a standard component of care.[1][2] Subsequent trials like PACS-01 demonstrated that the addition of a taxane (docetaxel) to an this compound-based backbone further improves long-term DFS and OS.[3][6]
In gastric cancer, while ECF showed better survival than older regimens like FAMTX, the recent FLOT4 trial has established the superiority of the docetaxel-based FLOT regimen in the perioperative setting, with significantly improved median and 5-year overall survival.[3][8][9] This marks a shift in the standard of care for resectable gastric cancer.
The role of this compound in the era of targeted and immunotherapies is still being defined. For HER2-positive breast cancer, HER2-targeted therapies combined with chemotherapy are the standard of care. For HR-positive, HER2-negative disease, the addition of CDK4/6 inhibitors to endocrine therapy is improving outcomes in high-risk patients. Direct, long-term comparative trials between classic this compound-based regimens and these newer targeted agents in specific patient populations are limited.
Similarly, robust long-term data on the efficacy of first-line this compound-based combination therapies for ovarian cancer from large phase III trials are not as prevalent, with the standard of care revolving around platinum-taxane combinations.
Conclusion
This compound-based combination therapies have demonstrated durable, long-term efficacy, particularly in the adjuvant treatment of breast cancer. Decades of clinical research have refined its use, showing clear benefits for dose-intensification and sequencing with taxanes. While still relevant, the therapeutic landscape continues to evolve. In gastric cancer, newer non-anthracycline combinations have shown superior efficacy. For many breast cancer subtypes, the integration of targeted therapies and immunotherapies is reshaping treatment paradigms. Future research will likely focus on identifying which patient populations still derive the most benefit from this compound-based chemotherapy in an increasingly personalized medicine landscape.
References
- 1. First-line chemotherapy with epidoxorubicin, paclitaxel, and carboplatin for the treatment of advanced epithelial ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-line treatment of ovarian cancer FIGO stages IIb-IV with paclitaxel/epirubicin/carboplatin versus paclitaxel/carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HER2-targeted therapies for HER2-positive early-stage breast cancer: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-line chemotherapy with this compound, paclitaxel, and carboplatin for advanced ovarian cancer: a phase I/II study of the Arbeitsgemeinschaft Gynäkologische Onkologie Ovarian Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-line intraperitoneal carboplatin-based chemotherapy for 165 patients with epithelial ovarian carcinoma: results of long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ASCO Post [ascopost.com]
- 9. mdpi.com [mdpi.com]
- 10. Real-World Comparative Efficacy of CDK4/6 Inhibitors in First-Line Treatment of HR+/HER2- Metastatic Breast Cancer - Tempus [tempus.com]
Safety Operating Guide
Safe Handling of Epirubicin: A Procedural Guide for Laboratory Professionals
Epirubicin is a potent antineoplastic agent that requires stringent safety protocols to prevent occupational exposure.[1][2] As a cytotoxic drug, it can cause significant health risks, including genetic damage, harm to an unborn child, and cancer.[1] This guide provides essential, step-by-step procedures for the safe handling, management, and disposal of this compound in a research and development setting. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.
Required Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure. Personnel must be trained in the correct procedures for donning and doffing all equipment. It is recommended to double-glove when handling this compound.[1][3]
| PPE Component | Specification | Standard / Reference |
| Gloves | Nitrile or Latex (powder-free); double-gloving recommended. | ASTM F1001 or equivalent.[2][3] High-thickness nitrile recommended.[4] |
| Gown | Disposable, impervious, solid front, long sleeves with tight-fitting cuffs. | OSHA, ASHP, and ONS recommendations.[5] |
| Eye Protection | Chemical safety goggles with a full seal. | EN166, ANSI Z87.1 or equivalent.[2][3] |
| Face Protection | Face shield (wear with goggles if splashing is possible). | Recommended when splashing or aerosolization is a risk.[5] |
| Respiratory | NIOSH-approved N95 or P3 filter respirator. | Required for handling powder, cleaning spills, or potential aerosolization.[1][3][5] |
| Additional | Protective shoe covers, head covering. | Recommended for comprehensive protection.[1] |
Procedural Workflow for Handling this compound
The entire process, from preparation to disposal, must be conducted within a controlled environment to minimize exposure risk. The National Institute of Health (USA) recommends that injectable antineoplastic drugs be prepared in a Class II laminar flow biological safety cabinet (BSC).[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
